molecular formula C7H5N3O3 B458975 5-Nitrobenzo[d]oxazol-2-amine CAS No. 64037-16-7

5-Nitrobenzo[d]oxazol-2-amine

Cat. No.: B458975
CAS No.: 64037-16-7
M. Wt: 179.13g/mol
InChI Key: QHVCONQZXJPGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[d]oxazol-2-amine is a chemically significant benzoxazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. Its core structure is extensively investigated for the development of potent enzyme inhibitors, including its role as a building block for inhibitors of the S1P transporter Spns2, a promising target for immunomodulatory therapies . Research also highlights the application of benzoxazole derivatives, including 5-nitro-substituted analogs, in oncology, where they have been studied as SIRT1 modulators for targeted therapy in non-small-cell lung cancer and have demonstrated the ability to induce apoptosis in cancer cells . Furthermore, the 2-aminobenzoxazole motif is a valuable precursor in synthetic chemistry, enabling access to a diverse array of functionalized heterocycles for biological evaluation and the development of novel therapeutic agents . This compound provides researchers with a versatile template for probing biological mechanisms and advancing the discovery of new molecular entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVCONQZXJPGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214038
Record name Benzoxazole, 2-amino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-16-7
Record name Benzoxazole, 2-amino-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64037-16-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Nitrobenzo[d]oxazol-2-amine. While direct biological data for this specific compound is not extensively available in current scientific literature, this guide also explores the known biological activities and mechanisms of action of structurally related compounds to provide a basis for future research and drug discovery efforts.

Chemical Properties and Structure

This compound is a nitroaromatic compound containing a benzoxazole heterocyclic moiety. Its chemical structure and properties are foundational to its potential reactivity and biological interactions.

Chemical Structure

The structure of this compound consists of a benzene ring fused to an oxazole ring, with a nitro group substituted at the 5th position of the benzoxazole core and an amine group at the 2nd position.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

PropertyValueReference
Molecular Formula C₇H₅N₃O₃[1]
Molecular Weight 179.13 g/mol [1]
CAS Number 64037-16-7[1]
Appearance Light yellow to green-yellow solid[1]
Melting Point 288 °C (ethanol)[1]
Boiling Point (Predicted) 387.6 ± 34.0 °C[1]
Density (Predicted) 1.575 ± 0.06 g/cm³[1]
pKa (Predicted) -3.44 ± 0.10[1]
Storage Temperature 2–8 °C under inert gas[1]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectral DataDetailsReference
¹H NMR (400 MHz, DMSO-d₆) δ 7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H)[2]
¹³C NMR (101 MHz, DMSO-d₆) δ 164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64[2]
High-Resolution Mass Spectrometry (HRMS) m/z: calcd for C₇H₅N₃O₃ [M-H]⁺: 178.0258; found: 178.0242[2]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-amino-4-nitrophenol with a cyanating agent.[2]

Materials:

  • 2-amino-4-nitrophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane

Procedure:

  • To a solution of 2-amino-4-nitrophenol (0.9 mmol, 1 equiv) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (1.5 equiv).

  • Add boron trifluoride diethyl etherate (2 equiv) to the reaction mixture.

  • Reflux the mixture for 25–30 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography to yield this compound as a yellow solid.[2]

G cluster_0 Synthesis Workflow start Start: 2-amino-4-nitrophenol + NCTS in 1,4-Dioxane add_catalyst Add BF3·Et2O start->add_catalyst reflux Reflux (25-30h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate monitor->workup purify Purify (e.g., Column Chromatography) workup->purify end End: this compound purify->end

Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this guide, there is a notable lack of published research specifically detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. However, based on the known activities of structurally similar compounds, we can hypothesize potential areas of biological relevance.

Potential Activities Based on Structural Analogs
  • Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic properties.[3] This activity is often dependent on the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[4][5]

  • Anticancer Activity: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[6] These compounds have been shown to target various cellular pathways involved in cancer progression, including the inhibition of kinases such as VEGFR-2, which is crucial for angiogenesis.[4]

  • Enzyme Inhibition: Benzoxazole derivatives have been explored as inhibitors of a wide range of enzymes. Further investigation into the potential inhibitory effects of this compound on various enzyme classes could be a fruitful area of research.

Hypothetical Signaling Pathway: Reductive Activation and Oxidative Stress

Given the presence of a nitro group, a plausible, yet unconfirmed, mechanism of action for this compound could involve reductive activation, a pathway common to many nitroaromatic drugs.[4][5]

G cluster_0 Hypothetical Reductive Activation Pathway compound This compound (Pro-drug) nitroreductase Nitroreductase (e.g., in microbes or cancer cells) compound->nitroreductase Enzymatic Reduction reactive_intermediates Reactive Nitroso and Hydroxylamine Intermediates nitroreductase->reactive_intermediates ros Reactive Oxygen Species (ROS) Generation reactive_intermediates->ros cellular_damage Cellular Damage (DNA, proteins, lipids) reactive_intermediates->cellular_damage ros->cellular_damage cell_death Cell Death / Cytotoxicity cellular_damage->cell_death

Hypothetical signaling pathway for this compound.

Disclaimer: The signaling pathway depicted above is hypothetical and based on the known mechanisms of other nitroaromatic compounds. Further experimental validation is required to determine if this compound acts through this or any other pathway.

Conclusion and Future Directions

This compound is a well-characterized small molecule with established synthetic routes. While its chemical properties are documented, its biological profile remains largely unexplored. The presence of both a nitroaromatic system and a benzoxazole core suggests a high potential for interesting pharmacological activities.

Future research should focus on:

  • Broad biological screening: Evaluating the compound against a wide range of biological targets, including microbial, parasitic, and cancer cell lines.

  • Enzyme inhibition assays: Testing for inhibitory activity against key enzymes implicated in various diseases.

  • Mechanism of action studies: Should biological activity be identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial for any further drug development efforts.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

References

spectroscopic analysis of 5-Nitrobenzo[d]oxazol-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Nitrobenzo[d]oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5 - 8.3dH-4
~8.2 - 8.0ddH-6
~7.8 - 7.6br s-NH₂
~7.5 - 7.3dH-7

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165 - 160C-2
~152 - 148C-7a
~145 - 140C-5
~140 - 135C-3a
~120 - 115C-6
~115 - 110C-4
~110 - 105C-7

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 3: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretch (primary amine)
1640 - 1600C=N stretch (oxazole ring)
1620 - 1580N-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1475N-O asymmetric stretch (nitro group)
1350 - 1300N-O symmetric stretch (nitro group)
1250 - 1200C-O-C stretch (oxazole ring)
1335 - 1250C-N stretch (aromatic amine)

Table 4: Anticipated Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
133[M - NO₂]⁺
105[M - NO₂ - CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized for the analysis of heterocyclic organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

  • For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.

  • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure firm contact between the sample and the crystal.

  • Record the FTIR spectrum in the mid-infrared range (4000 to 400 cm⁻¹). The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electron Ionization (EI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • The instrument will generate a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FTIR Spectral Data (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation FTIR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Projected Solubility and Stability Studies of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific experimental data on the solubility and stability of 5-Nitrobenzo[d]oxazol-2-amine. This guide, therefore, outlines the standard methodologies and theoretical considerations that researchers and drug development professionals would typically employ for such a study. The provided experimental protocols are illustrative and would require specific validation for this compound.

Core Physicochemical Properties

While specific solubility and stability data are not available, some fundamental physicochemical properties of this compound have been reported. These properties are crucial for designing and interpreting solubility and stability studies.

PropertyValueSource
Molecular Formula C₇H₅N₃O₃N/A
Molecular Weight 179.13 g/mol N/A
Melting Point 288 °C (in Ethanol)N/A
Appearance Light yellow to green-yellow solidN/A
Predicted pKa -3.44 ± 0.10N/A
Predicted Boiling Point 387.6 ± 34.0 °CN/A
Predicted Density 1.575 ± 0.06 g/cm³N/A

Projected Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile would be established by assessing the compound's solubility in various media relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

  • Preparation: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological pH such as 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification prep1 Add excess this compound to vials prep2 Add various solvents (water, ethanol, buffers) prep1->prep2 equil1 Seal vials and place in shaker bath (25°C / 37°C) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 quant1 Analyze filtrate by HPLC-UV sample2->quant1 quant2 Determine concentration quant1->quant2

Workflow for Equilibrium Solubility Measurement.

Projected Stability Studies

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify the likely degradation products, which helps in the development of stability-indicating analytical methods.

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid drug is kept at 105°C for 24 hours.

    • Photostability: The solid drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: After the specified time, the stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.

  • Data Evaluation: The chromatograms of the stressed samples are compared with that of an unstressed sample to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

G cluster_stress Forced Degradation Conditions start This compound Sample acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identification and Quantification of Degradation Products analysis->evaluation

Workflow for a Forced Degradation Study.
Long-Term and Accelerated Stability Studies

Following the guidelines of the International Council for Harmonisation (ICH), long-term and accelerated stability studies would be conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples would be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, assay, and degradation products.

Development of a Stability-Indicating Analytical Method

A crucial component of stability studies is the use of a validated stability-indicating analytical method, typically HPLC. The method must be able to separate the intact API from its degradation products and any process-related impurities.

G dev Method Development (Column, Mobile Phase, Gradient) forced Forced Degradation Study dev->forced specificity Demonstrate Specificity (Peak Purity Analysis) forced->specificity validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) specificity->validation

Logical Flow for Developing a Stability-Indicating Method.

Quantum Chemical Calculations for 5-Nitrobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Nitrobenzo[d]oxazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzoxazole scaffold in biologically active compounds. The computational methodologies detailed herein are essential for understanding the molecule's reactivity, stability, and potential as a drug candidate.

Theoretical Framework

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT allows for the precise determination of its three-dimensional structure, vibrational modes, and electronic characteristics.

The foundational principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods that solve the full Schrödinger equation. The choice of the functional and basis set is critical for obtaining reliable results. Commonly used functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with Pople-style basis sets such as 6-311++G(d,p) have been shown to provide accurate predictions for a wide range of organic molecules, including benzoxazole derivatives.[1][2]

Computational Workflow

The quantum chemical analysis of this compound typically follows a structured workflow. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations are then performed on this optimized structure to determine various properties.

Quantum Chemical Calculation Workflow A Molecule Building (e.g., GaussView) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Initial Structure C Frequency Calculation (Vibrational Analysis) B->C Optimized Geometry D Electronic Properties (HOMO, LUMO, MEP) B->D Optimized Geometry E Spectroscopic Prediction (IR, Raman, UV-Vis) C->E Vibrational Frequencies F Data Analysis and Visualization C->F D->E D->F E->F

Caption: A typical workflow for quantum chemical calculations.

Experimental Protocols (Computational)

This section details the standard computational methodologies employed in the quantum chemical analysis of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound is constructed using molecular building software like GaussView.[1] This structure is then optimized to its lowest energy state using a DFT method. A common and reliable approach is to use the B3LYP functional with the 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[2] The optimization process is considered complete when the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

To confirm that the optimized structure is a true minimum, a vibrational frequency calculation is performed using the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2]

Electronic Property Calculations

With the optimized molecular geometry, a range of electronic properties can be calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites within the molecule, which is critical for predicting intermolecular interactions, including those relevant to drug-receptor binding.

  • Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insights into the charge distribution and identifying atoms that are electron-rich or electron-deficient.

Spectroscopic Simulations
  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the absorption maxima (λmax). These calculations are often performed in both the gas phase and in the presence of a solvent to account for environmental effects.[1]

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated Value
C2-N3Calculated Value
N3-C4Calculated Value
......
C1-C2-N3Calculated Value
C2-N3-C4Calculated Value
......
C1-C2-N3-C4Calculated Value
......

Note: The table would be populated with the specific bond lengths, angles, and dihedral angles of this compound as obtained from the geometry optimization.

Table 2: Calculated Electronic Properties
PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Table 3: Simulated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm-1)IR IntensityRaman Activity
N-H stretchCalculated ValueCalculated ValueCalculated Value
C=N stretchCalculated ValueCalculated ValueCalculated Value
NO2 symmetric stretchCalculated ValueCalculated ValueCalculated Value
NO2 asymmetric stretchCalculated ValueCalculated ValueCalculated Value
............

Note: This table would list the key vibrational modes and their corresponding calculated frequencies and intensities.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. While quantum chemical calculations do not directly elucidate signaling pathways, they provide the fundamental molecular properties that are essential inputs for further computational studies like molecular docking and molecular dynamics simulations. These subsequent studies can then be used to predict binding affinities and modes of interaction with specific protein targets, thereby suggesting potential mechanisms of action and involvement in signaling pathways.

Drug Development Logic A Quantum Chemical Calculations (DFT, TD-DFT) B Molecular Properties (Structure, Charge, FMOs) A->B C Molecular Docking B->C D Molecular Dynamics B->D E Binding Affinity & Mode C->E D->E F Predicted Biological Activity (e.g., Enzyme Inhibition) E->F G Hypothesized Signaling Pathway Modulation F->G

Caption: Logical flow from quantum calculations to biological hypotheses.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to thoroughly characterize this compound at the molecular level. The methodologies outlined in this guide, from geometry optimization to the prediction of spectroscopic and electronic properties, provide invaluable data for researchers. This information is fundamental for understanding the molecule's intrinsic characteristics and serves as a critical foundation for further computational and experimental investigations in drug discovery and materials science. The synergy between these computational predictions and experimental validations is key to accelerating the development of new and effective therapeutic agents and functional materials.

References

The Discovery and Isolation of Novel Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel benzoxazole derivatives. Benzoxazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and experimental workflows.

Synthesis of Novel Benzoxazole Derivatives

The synthesis of the benzoxazole core is versatile, with the condensation of 2-aminophenols with various reagents being a cornerstone of many synthetic strategies.[1] Recent advancements have focused on developing more efficient and environmentally friendly methods, including microwave-assisted synthesis and the use of novel catalysts.

Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles

A notable green chemistry approach involves the microwave-assisted condensation of 2-amino-4-methylphenol with various aromatic aldehydes using iodine as an oxidant under solvent-free conditions.[2] This method offers high yields and short reaction times.

Table 1: Synthesis Yields of 2,5-Disubstituted Benzoxazole Derivatives [2]

CompoundAldehyde SubstituentProduct NameYield (%)
3a H5-methyl-2-phenylbenzoxazole85
3b 4-OCH₃2-(4-methoxyphenyl)-5-methylbenzoxazole90
3c 4-Cl2-(4-chlorophenyl)-5-methylbenzoxazole85
3d 4-NO₂5-methyl-2-(4-nitrophenyl)benzoxazole82
3e 2,4-diCl2-(2,4-dichlorophenyl)-5-methylbenzoxazole78
Synthesis of 2-Thioacetamide-Linked Benzoxazole-Benzamide Conjugates

Novel benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] The synthesis involves a multi-step process, starting from the corresponding 2-aminophenol derivatives.[3][4]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles[2]
  • Reactant Mixture: In a microwave process vial, combine 2-amino-4-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), potassium carbonate (1.0 mmol), and iodine (1.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • Work-up: After cooling, add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.

experimental_workflow_synthesis Experimental Workflow: Microwave-Assisted Benzoxazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Reactants: 2-amino-4-methylphenol Aromatic Aldehyde K2CO3, I2 Microwave Microwave Irradiation (120°C, 10 min) Reactants->Microwave Seal Vial Quench Quench with Na2S2O3 Microwave->Quench Cool Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Pure Benzoxazole Derivative

Caption: Workflow for microwave-assisted synthesis of benzoxazole derivatives.

In Vitro Anticancer Activity (MTT Assay)[2]

The cytotoxicity of synthesized benzoxazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

experimental_workflow_mtt Experimental Workflow: MTT Assay for Anticancer Activity Cell_Seeding Seed Cancer Cells in 96-well Plates Treatment Treat with Benzoxazole Derivatives Cell_Seeding->Treatment 24h Incubation MTT_Addition Add MTT Solution Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization 4h Incubation Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Biological Activity and Mechanism of Action

Novel benzoxazole derivatives have demonstrated significant potential as anticancer agents, with some exhibiting potent inhibitory activity against key signaling pathways involved in tumor growth and angiogenesis.

Anticancer Activity

Several newly synthesized benzoxazole derivatives have shown excellent cytotoxic activity against various human cancer cell lines. For instance, a series of 2-thioacetamide-linked benzoxazole-benzamide conjugates displayed significant activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines.[3][4]

Table 2: In Vitro Anticancer Activity of Novel Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
4b HepG29.97 ± 0.89.18 ± 0.6
HCT-1166.99 ± 0.55.47 ± 0.3
MCF-77.89 ± 0.77.26 ± 0.3
4c HepG29.45 ± 0.89.18 ± 0.6
HCT-1165.76 ± 0.45.47 ± 0.3
MCF-77.36 ± 0.57.26 ± 0.3
8d MCF-73.434.21
HCT1162.795.30
HepG22.433.40
14b MCF-74.75 ± 0.21-
HepG24.61 ± 0.34-
14o MCF-7--
HepG2--

Data compiled from multiple sources.[3][5][6]

VEGFR-2 Inhibition and Signaling Pathway

A key mechanism of action for several anticancer benzoxazole derivatives is the inhibition of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis.[3][5][7] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9]

Table 3: VEGFR-2 Inhibitory Activity of Novel Benzoxazole Derivatives

CompoundVEGFR-2 IC50 (µM)Reference Compound (Sorafenib) VEGFR-2 IC50 (µM)
1 Potent Inhibitor-
4b 0.13 ± 0.020.10 ± 0.02
4c 0.12 ± 0.010.10 ± 0.02
8a 0.05790.0782
8d 0.05540.0782
8e 0.07410.0782
11 Potent Inhibitor-
12l 0.097380.04816

Data compiled from multiple sources.[3][5][7]

VEGFR2_signaling_pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Characterization of Novel Benzoxazole Derivatives

The structural elucidation of newly synthesized benzoxazole derivatives is confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectra of benzoxazole derivatives typically show characteristic absorption bands for C=N stretching (around 1613-1623 cm⁻¹), C-O stretching (around 1244 cm⁻¹), and aromatic C=C stretching. For substituted derivatives, additional bands corresponding to the specific functional groups are observed. For example, 2-(4-chlorophenyl)-1H-benzimidazole shows a characteristic C=N stretch at 1623 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of benzoxazole derivatives display characteristic signals for the aromatic protons of the benzoxazole ring system and any substituents. For instance, in 2-phenylbenzoxazole, the aromatic protons typically appear as multiplets in the range of δ 7.3-8.3 ppm. In 5-methyl-2-(2-nitrophenyl)-benzoxazole, the methyl protons appear as a singlet, and the aromatic protons show distinct splitting patterns.[11]

    • ¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The carbon atoms of the benzoxazole ring and the substituent groups resonate at characteristic chemical shifts. For example, in 2-(4-chlorophenyl)-1H-benzimidazole, the carbon of the C=N bond appears around δ 150.63 ppm.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.

This guide provides a foundational understanding of the discovery and isolation of novel benzoxazole derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of benzoxazoles as a scaffold for new therapeutic agents.

References

Preliminary Biological Screening of 5-Nitrobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific substituents, such as a nitro group at the 5-position and an amino group at the 2-position, is anticipated to modulate the biological profile of the benzoxazole core. While direct experimental data on the biological screening of 5-Nitrobenzo[d]oxazol-2-amine is not extensively available in the public domain, this technical guide provides a prospective analysis of its potential biological activities based on data from structurally related compounds. This document outlines potential antimicrobial and anticancer activities, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and relevant signaling pathways to guide future research.

Potential Biological Activities

Based on the biological profiles of structurally analogous compounds, this compound is hypothesized to possess significant antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the amino group may contribute to interactions with various biological targets.

Antimicrobial Activity

Benzoxazole derivatives have been widely investigated for their activity against a range of pathogenic microbes. The presence of a nitro group, in particular, is a common feature in many antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related Benzoxazole Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of ReferenceSource
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25Oxiconazole, Haloprogin6.25[1]
5-methyl-2-(substituted)benzoxazolesPseudomonas aeruginosa25Tetracycline, Streptomycin>25[1]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesStaphylococcus aureus12.5--[2]
Benzoxazole-nitrothiophene conjugate (IITR00803)Escherichia coli162-nitrothiophene>128[3]
Benzoxazole-nitrothiophene conjugate (IITR00803)Salmonella enterica42-nitrothiophene64[3]
Anticancer Activity

The benzoxazole scaffold is a recognized pharmacophore in the design of anticancer agents, often acting through mechanisms such as enzyme inhibition and apoptosis induction. Nitro-aromatic compounds have also been explored for their potential as hypoxia-activated prodrugs in cancer therapy.

Table 2: Anticancer Activity of Structurally Related Benzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
Benzoxazole clubbed 2-pyrrolidinone (4-NO2 phenyl derivative)hMAGL (enzyme)0.0084JZL1840.010[4]
2-arylbenzoxazole derivativeTopoisomerase II (enzyme)18.8Etoposide-[5]
Benzoxazole-N-heterocyclic hybrid (4c)Tyrosine Kinase (enzyme)0.10--[6]
2-(4-pyridyl)-benzoxazole (3c)MCF-7 (Breast)0.004 (mg/mL)--[7]
2-(4-nitrophenyl)benzoxazole (3e)Hep-G2 (Liver)0.0179 (mg/mL)--[7]

Experimental Protocols

The following are detailed protocols for the preliminary biological screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[8]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Stock solution of this compound in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): Wells containing inoculum and DMSO without the test compound.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • Optionally, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, providing a measure of cell viability.[7][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Prepare Compound Stock (this compound) A2 Broth Microdilution Assay A1->A2 A3 Determine MIC A2->A3 A4 Agar Well Diffusion (Optional Confirmation) A3->A4 End End of Preliminary Screening A3->End B1 Culture Cancer Cell Lines B2 MTT Cytotoxicity Assay B1->B2 B3 Determine IC50 B2->B3 B4 Apoptosis Assay (e.g., Annexin V) B3->B4 B3->End Start Start Screening Start->A1 Start->B1

Caption: Workflow for the preliminary biological screening of this compound.

Potential Signaling Pathway Inhibition

Certain benzoxazole derivatives have been shown to inhibit protein tyrosine kinases, which are crucial in cancer cell signaling.[6]

signaling_pathway cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound This compound (Hypothesized Inhibitor) Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of structurally related benzoxazole derivatives provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of both a nitro and an amino group on the benzoxazole scaffold suggests a unique electronic and steric profile that may confer potent biological activity. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic preliminary biological screening of this promising compound and to pave the way for further drug development efforts. Future studies should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses and to elucidate its mechanisms of action.

References

The Enigmatic Mechanism of Action of 5-Nitrobenzo[d]oxazol-2-amine: A Survey of a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of contemporary pharmacology and drug discovery, the quest to understand the precise mechanisms of action of novel chemical entities is paramount. This technical overview addresses the current state of knowledge surrounding the mechanism of action of 5-Nitrobenzo[d]oxazol-2-amine, a compound of interest to researchers, scientists, and drug development professionals. Despite its intriguing structure, a comprehensive review of the scientific literature reveals a conspicuous absence of detailed mechanistic studies for this specific molecule.

While direct research on this compound is limited, valuable insights can be gleaned from the study of structurally analogous compounds. This guide will, therefore, focus on the biological activities of related nitroaromatic and benzoxazole-containing molecules to provide a foundational context for future investigations into the subject compound.

Learnings from Structurally Related Compounds

The biological activity of compounds related to this compound suggests several potential avenues for its mechanism of action. Research into similar chemical scaffolds has revealed activities spanning antitrypanosomal, anticancer, and anthelmintic effects.

Antitrypanosomal Activity and Nitroreductases

A notable study on 5-nitro-2-aminothiazole-based compounds, which share the 5-nitro group, investigated their activity against Trypanosoma species. A common mechanism for nitroaromatic compounds involves the reduction of the nitro group by parasitic nitroreductases (NTRs) to generate cytotoxic radical species. However, in the case of the studied 5-nitro-2-aminothiazole analogues, they were found to be poor substrates for Type I NTRs, suggesting an alternative, yet currently unknown, mechanism of action. This finding is critical as it cautions against the assumption that all 5-nitro-aromatic compounds function via the same reductive activation pathway.

Anticancer Potential of Benzoxazole and Benzothiazole Scaffolds

Derivatives of the parent benzoxazole and the closely related benzothiazole rings have been the subject of extensive anticancer research. For instance, certain benzo[d]thiazol-2-amine derivatives have demonstrated high binding affinity to the Human Epidermal Growth Factor Receptor (HER), a key target in oncology. Another complex derivative of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine was found to regulate cellular pathways relevant to the Human Papillomavirus (HPV) E7 oncoprotein, leading to cell cycle blockage and apoptosis in cervical cancer cell lines. These studies highlight the potential for the benzoxazole core to interact with critical signaling pathways in cancer biology.

Anthelmintic Properties

Research into N-methylbenzo[d]oxazol-2-amine has identified it as a potential anthelmintic agent. This suggests that the benzoxazole moiety may be a valuable pharmacophore for the development of new treatments for parasitic worm infections.

Postulated Mechanisms and Future Directions

Given the lack of direct evidence for this compound, any proposed mechanism of action remains speculative and must be based on the activities of its analogues.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be hypothetically modulated by this compound. The following diagram illustrates a speculative workflow for investigating these potential interactions.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound remains an open question in the field of medicinal chemistry. While studies on analogous compounds provide a starting point for investigation, dedicated research is imperative to delineate its specific cellular targets and signaling pathways. The absence of quantitative data and detailed experimental protocols for the title compound underscores the nascent stage of its exploration. Future research efforts should be directed towards comprehensive screening and target identification to unlock the therapeutic potential of this and related molecules. This will require a multi-pronged approach, encompassing biochemical assays, cell-based screening, and advanced proteomic techniques to build a robust understanding of its pharmacological profile.

In-depth Technical Guide: 5-Nitrobenzoxazole-2-amine (CAS 64037-16-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available literature on 5-Nitrobenzoxazole-2-amine (CAS 64037-16-7), a heterocyclic compound with potential applications in medicinal chemistry. This document summarizes key data and outlines the current understanding of its biological significance.

Core Chemical Properties

5-Nitrobenzoxazole-2-amine, also known as 5-Nitro-1,3-benzoxazol-2-amine, is a small molecule belonging to the benzoxazole class of compounds. The presence of a nitro group and an amine substituent on the benzoxazole core suggests its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for biological screening.

Table 1: Physicochemical Properties of 5-Nitrobenzoxazole-2-amine

PropertyValueSource
CAS Number 64037-16-7-
Chemical Name 5-Nitrobenzoxazole-2-amine[1]
Synonyms 5-Nitro-1,3-benzoxazol-2-amine[1]
Molecular Formula C₇H₅N₃O₃-
Molecular Weight 179.13 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Characterization

A plausible synthetic route for 5-Nitrobenzoxazole-2-amine could involve the cyclization of 2-amino-4-nitrophenol with cyanogen bromide or a similar reagent. Further research is required to delineate the optimal reaction conditions, including solvent, temperature, and catalysts.

Characterization of 5-Nitrobenzoxazole-2-amine would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic Data for 5-Nitrobenzoxazole-2-amine

TechniqueData
¹H NMR A ¹H NMR spectrum is available, which would provide information on the chemical environment of the protons in the molecule.
¹³C NMR Data not available. This would be essential for confirming the carbon framework.
Infrared (IR) Spectroscopy Data not available. IR spectroscopy would help identify characteristic functional groups such as the nitro (NO₂) and amine (NH₂) groups.
Mass Spectrometry (MS) Data not available. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

Biological Activity and Mechanism of Action

The biological activity of 5-Nitrobenzoxazole-2-amine has not been extensively studied. However, the broader class of benzoxazole derivatives has been shown to possess a wide range of pharmacological properties, including antimicrobial, anthelmintic, and anticancer activities.

Anthelmintic Activity

Research on 5-nitro-1,3-benzoxazole derivatives has indicated potential anthelmintic properties. The proposed mechanism of action for these compounds involves the inhibition of β-tubulin, a critical protein in the cytoskeleton of parasites. By disrupting tubulin polymerization, these compounds can interfere with essential cellular processes in helminths, leading to their paralysis and death.

Diagram 1: Proposed Mechanism of Anthelmintic Activity

G 5-Nitrobenzoxazole-2-amine 5-Nitrobenzoxazole-2-amine β-tubulin β-tubulin 5-Nitrobenzoxazole-2-amine->β-tubulin Inhibition Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Required for Parasite Cell Division & Motility Parasite Cell Division & Motility Microtubule Polymerization->Parasite Cell Division & Motility Essential for Paralysis & Death Paralysis & Death Parasite Cell Division & Motility->Paralysis & Death Disruption leads to

Caption: Proposed inhibition of β-tubulin by 5-Nitrobenzoxazole-2-amine.

Other Potential Activities

Given the diverse biological roles of other benzoxazole derivatives, 5-Nitrobenzoxazole-2-amine may also exhibit other activities, such as:

  • Anticancer Activity: Many benzoxazole compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzoxazole scaffold is present in several antimicrobial agents.

Further screening and experimental validation are necessary to determine the full biological profile of 5-Nitrobenzoxazole-2-amine.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 5-Nitrobenzoxazole-2-amine are not currently available in the public domain. The following represents a generalized workflow that could be adapted for its study.

Diagram 2: General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS IR IR Purification->IR Anthelmintic Assay Anthelmintic Assay IR->Anthelmintic Assay Cytotoxicity Assay Cytotoxicity Assay IR->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay IR->Antimicrobial Assay Target Identification Target Identification Anthelmintic Assay->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: A generalized workflow for the study of 5-Nitrobenzoxazole-2-amine.

Conclusion and Future Directions

5-Nitrobenzoxazole-2-amine (CAS 64037-16-7) is a chemical entity with potential for further investigation in the field of drug discovery. While the current body of literature on this specific compound is limited, the known biological activities of the broader benzoxazole class provide a strong rationale for its study.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for 5-Nitrobenzoxazole-2-amine.

  • Conducting a thorough characterization of its physicochemical and spectroscopic properties.

  • Performing comprehensive biological screening to identify its primary activities.

  • Elucidating its mechanism of action and identifying its molecular targets.

This foundational work will be crucial in determining the therapeutic potential of 5-Nitrobenzoxazole-2-amine and its derivatives.

References

Initial Characterization of 5-Nitrobenzo[d]oxazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 5-Nitrobenzo[d]oxazol-2-amine and its analogs. This class of compounds has garnered interest for its potential therapeutic applications, particularly as antimicrobial and antiparasitic agents. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant pathways and workflows to support further research and development in this area.

Core Compound and Analogs

The core structure is this compound, a heterocyclic aromatic compound. The analogs discussed in this guide are derivatives with various substitutions on the benzoxazole ring system, which have been synthesized to explore their structure-activity relationships (SAR).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs from various studies. This data is crucial for comparing the physicochemical properties and biological activities of the different derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₇H₅N₃O₃[1]
Molecular Weight179.13 g/mol [1]
AppearanceYellow solid[2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H)[2]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64[2]
HRMS (m/z)calcd for C₇H₅N₃O₃: 178.0258 [M – H]⁺; found: 178.0242[2]

Table 2: Biological Activity of this compound Analogs

Compound IDSubstitutionBiological ActivityIC₅₀/EC₅₀ (µM)Target Organism/Cell LineReference
1 5-NO₂ (Parent)AnthelminticData not availablePheretima posthuma[3]
2 5-NO₂, 2-thio-derivativeAnthelminticData not availablePheretima posthuma[3]
3 5-ClAnticancerIC₅₀: 4.75 ± 0.21MCF-7 (Breast Cancer)[4]
4 5-ClAnticancerIC₅₀: 4.61 ± 0.34HepG2 (Liver Cancer)[4]
5 5-HAnticancerIC₅₀: >50MCF-7 (Breast Cancer)[4]
6 5-HAnticancerIC₅₀: >50HepG2 (Liver Cancer)[4]
7 5-NO₂-benzimidazole analogAntiparasiticIC₅₀: 3.95Giardia intestinalis[5]
8 5-NO₂-benzimidazole analogAntiparasiticData not availableTrichomonas vaginalis[5]

Note: Data for a comprehensive set of this compound analogs is still emerging. The table includes data from closely related benzoxazole analogs to provide a broader context for potential biological activities.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols for similar compounds.

Synthesis of this compound

The synthesis of the core compound can be achieved through the cyclization of 2-amino-4-nitrophenol with a cyanating agent.

Materials:

  • 2-amino-4-nitrophenol

  • Cyanogen bromide (CNBr) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Lewis acid (e.g., BF₃·Et₂O) if using NCTS

  • Solvent (e.g., 1,4-dioxane, ethanol)

  • Base (e.g., K₂CO₃)

Procedure:

  • Dissolve 2-amino-4-nitrophenol in the chosen solvent.

  • If using CNBr, add a base like K₂CO₃ to the mixture.

  • If using NCTS, add the cyanating agent and a Lewis acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Procedure for Synthesis of 2-Substituted-5-nitrobenzoxazole Analogs

Analogs can be synthesized from 5-nitro-1,3-benzoxazole-2-thiol, which is prepared from 2-amino-4-nitrophenol and carbon disulfide.

Step 1: Synthesis of 5-nitro-1,3-benzoxazole-2-thiol

  • A mixture of 2-amino-4-nitrophenol, potassium hydroxide, and carbon disulfide in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the precipitated potassium salt is filtered.

  • The salt is dissolved in water and acidified to precipitate the 5-nitro-1,3-benzoxazole-2-thiol.

Step 2: Synthesis of 2-Substituted Analogs

  • The 5-nitro-1,3-benzoxazole-2-thiol is reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base to introduce substituents at the 2-position.

In Vitro Anthelmintic Activity Assay

The anthelmintic activity of the synthesized compounds can be evaluated against the earthworm Pheretima posthuma, a common model organism.

Procedure:

  • Prepare solutions of the test compounds and a standard drug (e.g., piperazine citrate) at various concentrations in a suitable solvent.

  • Place adult earthworms of similar size in petri dishes containing the test solutions.

  • Observe the time taken for paralysis and death of the worms. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50 °C) and observing for any movement.

  • Record the time for paralysis and death for each concentration and compare with the standard drug.

Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the biological activity of this compound analogs.

Experimental Workflow: Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (2-amino-4-nitrophenol) reaction Cyclization Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization core_compound This compound characterization->core_compound derivatization Derivatization core_compound->derivatization analogs Analog Library derivatization->analogs in_vitro In Vitro Assays (Anthelmintic, Antimicrobial) analogs->in_vitro data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar_studies SAR Studies data_analysis->sar_studies lead_identification Lead Compound Identification sar_studies->lead_identification

Caption: General workflow for the synthesis and biological screening of this compound analogs.

Proposed Signaling Pathway: Anthelmintic Activity

Based on studies of similar nitroaromatic compounds and benzoxazole derivatives, a potential mechanism of action for the anthelmintic activity involves the inhibition of β-tubulin, a critical protein for microtubule formation in parasites.[3]

signaling_pathway compound 5-Nitrobenzoxazole Analog tubulin β-Tubulin compound->tubulin Binds to inhibition Inhibition compound->inhibition microtubule Microtubule Polymerization tubulin->microtubule disruption Disruption microtubule->disruption inhibition->microtubule of cellular_processes Essential Cellular Processes (e.g., cell division, motility) disruption->cellular_processes leads to disruption of parasite_death Parasite Death cellular_processes->parasite_death

Caption: Proposed mechanism of anthelmintic activity through inhibition of β-tubulin polymerization.

Conclusion

The initial characterization of this compound and its analogs reveals a promising scaffold for the development of new therapeutic agents, particularly with anthelmintic and anticancer properties. The provided data and protocols serve as a foundation for further research into the synthesis of more diverse analog libraries and a deeper investigation into their mechanisms of action and potential clinical applications. Further studies are warranted to establish a more comprehensive structure-activity relationship and to identify lead compounds with optimized efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Nitrobenzo[d]oxazol-2-amine, a valuable building block in medicinal chemistry and materials science. The protocol is based on the cyclization of 2-amino-5-nitrophenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product Name This compound[1][2]
Molecular Formula C₇H₅N₃O₃[1][2]
Molecular Weight 179.14 g/mol
Appearance Yellow solid[1][2]
Yield 48%[1][2]
¹H NMR (400 MHz, DMSO-d₆) δ 7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H)[1][2]
¹³C NMR (101 MHz, DMSO-d₆) δ 164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64[1][2]
HRMS (m/z) calcd for C₇H₅N₃O₃: 178.0258 [M – H]⁺; found: 178.0242[1][2]

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-5-nitrophenol.

Materials:

  • 2-amino-5-nitrophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-nitrophenol (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • To the stirred solution, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 25-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent A 2-amino-5-nitrophenol E Reaction Mixture A->E B N-cyano-N-phenyl-p- toluenesulfonamide (NCTS) B->E C BF₃·Et₂O C->E D 1,4-Dioxane D->E F Reflux (25-30h) E->F G Work-up & Purification F->G H This compound G->H

Caption: Reaction scheme for the synthesis of this compound.

G Experimental Workflow start Start reactants 1. Combine Reactants: - 2-amino-5-nitrophenol - NCTS - BF₃·Et₂O - 1,4-Dioxane start->reactants reflux 2. Reflux Reaction (25-30 hours) reactants->reflux workup 3. Aqueous Work-up: - Quench with NaHCO₃ - Extract with EtOAc - Wash with Brine reflux->workup dry 4. Dry and Concentrate: - Dry over Na₂SO₄ - Filter - Evaporate solvent workup->dry purify 5. Column Chromatography dry->purify product Pure this compound purify->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for 5-Nitrobenzo[d]oxazol-2-amine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and established applications of 5-Nitrobenzo[d]oxazol-2-amine in proteomics research are not extensively documented in current scientific literature, its chemical structure suggests potential utility as a versatile tool for protein and peptide analysis. The presence of a reactive primary amine, a nitro group, and the benzoxazole core provides multiple functionalities that could be exploited for derivatization, labeling, and affinity-based applications in mass spectrometry-based proteomics.

These application notes provide a detailed theoretical framework and hypothetical protocols for the use of this compound as a novel chemical probe in proteomics. The methodologies described are based on established principles of protein chemistry and mass spectrometry and are intended to serve as a guide for researchers interested in exploring the potential of this and similar compounds.

Application 1: Derivatization of Peptides for Enhanced Mass Spectrometry Detection

Principle

The primary amine group of this compound can be chemically modified to create a reactive species capable of labeling specific functional groups on peptides, such as primary amines at the N-terminus and on lysine side chains. Derivatization can improve the ionization efficiency and fragmentation behavior of peptides in the mass spectrometer, leading to enhanced sequence coverage and more reliable protein identification and quantification. The nitro group can also serve as a unique mass tag for specialized fragmentation techniques.

Hypothetical Protocol: Derivatization of Tryptic Peptides

This protocol outlines a hypothetical procedure for the derivatization of tryptic peptides with a bifunctional crosslinker activated this compound.

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • This compound

  • Disuccinimidyl suberate (DSS) or similar NHS-ester crosslinker

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer and quantify the protein concentration.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM IAA in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

    • Quench the digestion with 1% TFA.

  • Activation of this compound (to be performed in a fume hood):

    • Dissolve this compound and a 1.2 molar excess of DSS in anhydrous DMF.

    • Stir the reaction at room temperature for 2 hours to form the NHS-ester activated reagent.

  • Peptide Derivatization:

    • Desalt the tryptic digest using a C18 SPE cartridge and dry the peptides under vacuum.

    • Reconstitute the peptides in a labeling buffer (e.g., 100 mM HEPES, pH 7.5).

    • Add the activated this compound reagent to the peptide solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Desalt the derivatized peptides using a C18 SPE cartridge.

    • Elute the labeled peptides and dry them under vacuum.

    • Reconstitute the sample in 0.1% formic acid for LC-MS/MS analysis.

    • Analyze the sample on a high-resolution mass spectrometer, ensuring the data acquisition method is set to include the mass shift introduced by the derivatization.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data from a comparative proteomics experiment using this derivatization strategy.

Protein IDGene NameFold Change (Treated/Control)p-valueNumber of Labeled Peptides
P02768ALB2.50.00115
P68871HBB-3.20.0058
Q06830PRDX11.80.02111
P08670VIM-2.10.0159

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_labeling Derivatization cluster_analysis Analysis Protein Protein Extract Digestion Reduction, Alkylation, Trypsin Digestion Protein->Digestion Peptides Tryptic Peptides Digestion->Peptides Labeling Peptide Labeling Peptides->Labeling Reagent Activated This compound Reagent->Labeling LabeledPeptides Labeled Peptides Labeling->LabeledPeptides Cleanup C18 SPE Cleanup LabeledPeptides->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Workflow for peptide derivatization and analysis.

Application 2: Development of an Affinity-Based Chemical Probe

Principle

The benzoxazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into various kinase inhibitors and other targeted therapeutic agents. By attaching a reactive or reporter moiety to a this compound derivative that has affinity for a specific protein or class of proteins, it could be used as an affinity-based chemical probe. The nitro group can also be chemically reduced to an amine, providing a handle for further chemical modifications, such as the attachment of a biotin tag for enrichment or a fluorescent dye for imaging.

Hypothetical Protocol: Screening for Protein Targets

This protocol describes a hypothetical workflow for using a biotinylated derivative of this compound to identify interacting proteins from a cell lysate.

Materials:

  • Cell lysate

  • Biotinylated this compound probe (synthesized separately)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • In-gel digestion reagents (as described in Application 1)

  • LC-MS/MS system

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration for 1-2 hours at 4°C.

    • Include a control sample incubated with a non-biotinylated version of the probe or DMSO vehicle.

  • Affinity Enrichment:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and extract the peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that specifically interact with the probe.

Hypothetical Data Presentation

The following table shows hypothetical results from an affinity-based proteomics experiment, highlighting potential protein targets.

Protein IDGene NameSpectral Counts (Probe)Spectral Counts (Control)Putative Function
P00533EGFR252Tyrosine Kinase
P04637TP53181Tumor Suppressor
P62258HSP90AA1325Chaperone
Q13547MAPK1213Kinase

Signaling Pathway and Target Identification Logic

signaling_pathway cluster_cell Cellular Context cluster_enrichment Affinity Enrichment cluster_id Identification Probe Biotinylated This compound Probe Target Target Protein (e.g., Kinase) Probe->Target Binding Complex Probe-Target Complex Target->Complex Capture Capture of Complex Complex->Capture Beads Streptavidin Beads Beads->Capture Elution Elution Capture->Elution Digestion In-gel Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS ProteinID Protein Identification LCMS->ProteinID

Logic for affinity-based target identification.

Disclaimer

The protocols and applications described herein are hypothetical and based on the chemical properties of this compound and established proteomics methodologies. These procedures have not been experimentally validated and should be considered as a starting point for further research and development. Optimization and validation will be necessary to establish the utility of this compound in proteomics research. Always follow appropriate laboratory safety procedures when handling chemical reagents.

Application of 5-Nitrobenzo[d]oxazol-2-amine in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a comprehensive overview of the anticancer activities of structurally related benzoxazole and nitro-containing compounds to offer potential insights and a framework for future research into 5-Nitrobenzo[d]oxazol-2-amine. The information presented is collated from studies on similar molecular scaffolds and their demonstrated effects on various cancer cell lines.

Context from Related Benzoxazole and Benzothiazole Derivatives

Research into compounds with a benzoxazole or benzothiazole core structure has revealed significant potential in cancer therapy. These molecules have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and arrest the cell cycle in various cancer cell lines. For instance, derivatives of 2-aminobenzothiazole have demonstrated potent inhibitory activity against several cancer cell lines, including those of the breast, colon, and lung.[1][2] Some of these compounds are believed to exert their effects by targeting specific cellular pathways, such as the PI3K/Akt signaling pathway or by inhibiting protein kinases like EGFR and VEGFR-2.[3]

One study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a structural similarity, reported specific anti-proliferative activity against HeLa cervical cancer cells with an IC50 value of 380 nM.[4] This compound was found to induce a cell cycle blockage at the G1 phase and promote apoptosis.[4]

Potential Mechanisms of Action for Nitro-Containing Compounds

The presence of a nitro group in an aromatic structure can significantly influence its biological activity. In the context of cancer therapy, nitroaromatic compounds are often investigated for their potential as hypoxia-selective cytotoxins. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced to form reactive cytotoxic species that damage DNA and other cellular components. This mechanism is a key feature of certain nitroimidazole-based radiosensitizers.[5][6]

Apoptosis Induction by Related Compounds

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. A study on 5-Nitro-2-(3-phenylpropylamino) benzoic acid, a compound with a nitroaromatic moiety, demonstrated the induction of apoptosis in human lens epithelial cells through a pathway involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[7] While not a cancer cell line, this study highlights a potential pathway that could be relevant for this compound.

Furthermore, certain benzoxazole derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway, in HCT-116 colon cancer cells.[8] The apoptotic effect of these compounds was associated with an increase in the percentage of cells in the sub-G1 phase of the cell cycle.[8]

Experimental Protocols for Investigating Anticancer Effects

Researchers investigating the potential of this compound could adapt the following general protocols, which are standard in the field for assessing the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Workflow for MTT Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: MTT Addition & Measurement Seed cells Seed cancer cells in a 96-well plate and incubate for 24 hours Treat cells Treat cells with varying concentrations of this compound Seed cells->Treat cells 24h Incubate Incubate for 24, 48, or 72 hours Treat cells->Incubate Variable Add MTT Add MTT solution to each well and incubate for 2-4 hours Incubate->Add MTT End of incubation Add Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add MTT->Add Solubilizer 2-4h Measure Absorbance Measure absorbance at 570 nm using a microplate reader Add Solubilizer->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Flow for Apoptosis Detection

cluster_outcomes Cell Populations Start Cancer Cells Treated with Compound Apoptosis Apoptosis Induction Start->Apoptosis PS_Exposure Phosphatidylserine (PS) Exposure on Outer Membrane Apoptosis->PS_Exposure Membrane_Compromise Loss of Membrane Integrity Apoptosis->Membrane_Compromise AnnexinV_Binding Annexin V-FITC Binds to PS PS_Exposure->AnnexinV_Binding PI_Staining Propidium Iodide (PI) Enters Cell and Stains DNA Membrane_Compromise->PI_Staining Flow_Cytometry Analysis by Flow Cytometry AnnexinV_Binding->Flow_Cytometry PI_Staining->Flow_Cytometry Viable Annexin V (-) / PI (-) Flow_Cytometry->Viable Early_Apoptotic Annexin V (+) / PI (-) Flow_Cytometry->Early_Apoptotic Late_Apoptotic Annexin V (+) / PI (+) Flow_Cytometry->Late_Apoptotic Necrotic Annexin V (-) / PI (+) Flow_Cytometry->Necrotic

Caption: Logical flow for distinguishing cell populations via Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins and investigate the modulation of signaling pathways.

Signaling Pathway Investigation by Western Blot

Cell_Treatment Treat Cells with This compound Protein_Extraction Lyse Cells and Extract Proteins Cell_Treatment->Protein_Extraction Protein_Quantification Quantify Protein Concentration (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Membrane with BSA or Milk Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (e.g., anti-Caspase-3, anti-pAkt) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect with Chemiluminescent Substrate and Image Secondary_Antibody->Detection Analysis Analyze Protein Expression Levels Detection->Analysis

Caption: Workflow for Western Blot analysis of protein expression.

Protocol:

  • Protein Extraction: After treating cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Summary of Potential Research Directions

Given the absence of direct data, the following tables summarize hypothetical data tables that would be crucial in characterizing the anticancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HCT-116Colon CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
A Normal Cell Linee.g., HEK293Data to be determined

Table 2: Apoptotic Effects of this compound on HCT-116 Cells (at IC50, 24h)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatmentRelative Expression (Fold Change vs. Control)
Cleaved Caspase-3Vehicle Control1.0
This compoundData to be determined
Bcl-2Vehicle Control1.0
This compoundData to be determined
BaxVehicle Control1.0
This compoundData to be determined

References

Application Notes and Protocols for Antimicrobial Activity Assay of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of the compound 5-Nitrobenzo[d]oxazol-2-amine. The following sections detail standardized protocols for determining its efficacy against a panel of clinically relevant microorganisms, present a structured format for data reporting, and visualize the experimental workflow.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Benzoxazole derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial effects. This compound, a member of this class, warrants investigation to determine its potential as a therapeutic agent. This document outlines the essential methodologies for its preliminary antimicrobial screening and quantitative assessment.

Quantitative Data Summary

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes hypothetical efficacy data against common Gram-positive and Gram-negative bacteria, as well as a fungal strain.

MicroorganismStrainAssay TypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Broth Microdilution16N/A
Staphylococcus aureusATCC 29213Agar Well DiffusionN/A18
Escherichia coliATCC 25922Broth Microdilution32N/A
Escherichia coliATCC 25922Agar Well DiffusionN/A14
Pseudomonas aeruginosaATCC 27853Broth Microdilution64N/A
Pseudomonas aeruginosaATCC 27853Agar Well DiffusionN/A10
Candida albicansATCC 10231Broth Microdilution32N/A
Candida albicansATCC 10231Agar Well DiffusionN/A15

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Experimental Protocols

Two standard and widely accepted methods for assessing antimicrobial activity are the Broth Microdilution method for determining the MIC and the Agar Well Diffusion method for preliminary screening.[1][2][3]

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and inoculum without antimicrobial agent)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.

  • Controls: Include a positive control with a known antimicrobial agent, a negative (growth) control containing only broth and inoculum, and a sterility control with only broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Agar Well Diffusion Method

This method is a preliminary qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[2][5][6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., antibiotic discs)

  • Negative control (solvent used to dissolve the compound)

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution at a specific concentration into each well.

  • Controls: Add the positive control and negative control to separate wells on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.

Antimicrobial Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Broth_Dilution Broth Microdilution Compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion Compound->Agar_Diffusion Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Broth_Dilution Inoculum->Agar_Diffusion Media Growth Media (Broth/Agar) Media->Broth_Dilution Media->Agar_Diffusion MIC Determine MIC Broth_Dilution->MIC ZOI Measure Zone of Inhibition Agar_Diffusion->ZOI Result Antimicrobial Activity Profile MIC->Result ZOI->Result

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanism of Action

Nitroaromatic compounds often exert their antimicrobial effect through the reduction of the nitro group, leading to the generation of cytotoxic radicals that can damage cellular components like DNA. The diagram below illustrates this hypothetical signaling pathway.

Hypothetical Signaling Pathway cluster_cell Compound This compound Nitroreductase Nitroreductase Enzyme Compound->Nitroreductase Enters Cell & is Reduced by Microbial_Cell Microbial Cell Radicals Reactive Nitrogen Intermediates (Cytotoxic Radicals) Nitroreductase->Radicals Generates DNA Bacterial DNA Radicals->DNA Damages Protein Essential Proteins Radicals->Protein Damages Cell_Death Cell Death DNA->Cell_Death Protein->Cell_Death

Caption: Potential Mechanism of Action for Nitroaromatic Compounds.

References

Application Notes and Protocols for the Cytotoxicity Evaluation of 5-Nitrobenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to evaluating the in vitro cytotoxic potential of 5-Nitrobenzo[d]oxazol-2-amine derivatives. Benzoxazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The inclusion of a nitro group can further enhance the cytotoxic effects of these molecules. These application notes and protocols are designed to offer standardized methodologies for screening and characterizing the anticancer properties of this specific class of compounds, facilitating drug discovery and development efforts.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%. The following tables summarize the in vitro cytotoxic activity of representative substituted benzoxazole derivatives against various human cancer cell lines. While specific data for this compound derivatives is not available in the public domain, the data presented for closely related analogues provides a valuable reference for expected potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzoxazole Derivatives Against Human Cancer Cell Lines

Compound IDModificationMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)
14b 5-chloro-N-(2-methoxyphenyl)benzo[d]oxazol-2-amine4.75 ± 0.21[1]4.61 ± 0.34[1]-
14k 5-chloro-N-(2,5-dichlorophenyl)benzo[d]oxazol-2-amine7.75 ± 0.24[1]11.42 ± 0.93[1]-
14n 5-chloro-N-(4-hydroxyphenyl)benzo[d]oxazol-2-amine7.10 ± 0.50[1]9.93 ± 0.85[1]-
8d 2-((4-chlorobenzyl)thio)-N-(p-tolyl)benzo[d]oxazol-5-amine3.43[2]2.43[2]2.79[2]
8h 2-((4-chlorobenzyl)thio)-N-(4-methoxyphenyl)benzo[d]oxazol-5-amine3.53[2]2.76[2]2.94[2]
Sorafenib *-4.21[2]3.40[2]5.30[2]

*Sorafenib is a known multi-kinase inhibitor used as a positive control.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The cell viability is calculated as a percentage of the vehicle control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well sterile plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • The cell population can be differentiated as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, HepG2) CellSeeding 3. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound derivatives in DMSO) Treatment 4. Compound Treatment (Serial Dilutions) CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation MTT 6a. MTT Assay (Cell Viability) Incubation->MTT Apoptosis 6b. Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis CellCycle 6c. Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle IC50 7. IC50 Calculation MTT->IC50 Mechanism 8. Mechanism of Action (Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism CellCycle->Mechanism

Caption: Workflow for evaluating the cytotoxicity of novel compounds.

Putative Apoptotic Signaling Pathway

Some benzoxazole derivatives have been shown to induce apoptosis through the intrinsic pathway.[3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[1][4]

G cluster_bcl2 Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by the derivatives.

Logical Relationship for Drug Candidate Selection

The selection of a promising drug candidate involves a multi-step evaluation process, starting from initial screening to more detailed mechanistic studies.

G cluster_screening Primary Screening cluster_selectivity Selectivity cluster_mechanism Mechanism of Action cluster_candidate Lead Candidate HighCytotoxicity High Cytotoxicity (Low IC50) LowToxicity Low Toxicity to Normal Cells HighCytotoxicity->LowToxicity ApoptosisInduction Apoptosis Induction LowToxicity->ApoptosisInduction CellCycleArrest Cell Cycle Arrest LowToxicity->CellCycleArrest LeadCompound Promising Lead Compound ApoptosisInduction->LeadCompound CellCycleArrest->LeadCompound

Caption: Criteria for selecting a lead anticancer compound.

References

Application Notes and Protocols for High-Throughput Screening of Benzoxazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. Possessing a bicyclic ring structure, these compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the benzoxazole scaffold allows for diverse chemical modifications, making it an attractive core for building compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

These application notes provide detailed protocols for the high-throughput screening of benzoxazole compound libraries against common drug targets, with a focus on anticancer and kinase inhibition assays. The described methodologies are suitable for identifying and characterizing "hit" compounds, which can then be advanced into lead optimization programs.

Application Note 1: High-Throughput Screening of a Benzoxazole Library for Anticancer Activity

This application note describes a cell-based HTS campaign to identify benzoxazole compounds with cytotoxic effects against human cancer cell lines. The primary screen utilizes a robust and cost-effective colorimetric assay to measure cell viability, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Experimental Workflow: Anticancer Screening

HTS_Anticancer_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Assays cluster_data Data Interpretation p1 Seed Cancer Cells (e.g., MCF-7, A549) in 384-well plates p2 Add Benzoxazole Library Compounds (single concentration, e.g., 10 µM) p1->p2 p3 Incubate for 48-72 hours p2->p3 p4 Perform Cell Viability Assay (e.g., MTT Assay) p3->p4 p5 Data Analysis: Calculate % Inhibition Identify Primary Hits p4->p5 s1 Dose-Response Curve Generation (Determine IC50 values) p5->s1 s2 Orthogonal Viability Assay (e.g., CellTiter-Glo) s1->s2 s3 Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) s1->s3 d1 Structure-Activity Relationship (SAR) Analysis of Confirmed Hits s2->d1 s3->d1 d2 Selection of Lead Candidates for Further Optimization d1->d2

Caption: Workflow for anticancer HTS of a benzoxazole library.
Experimental Protocols

This protocol is designed for the primary screening of a benzoxazole library to identify compounds that reduce cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • Benzoxazole compound library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the benzoxazole library compounds to a working concentration of 100 µM in cell culture medium.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C in a 5% CO₂ humidified incubator.

    • After incubation, add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates at room temperature for at least 2 hours in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalization:

    • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100

    • The percentage of inhibition is calculated as: % Inhibition = 100 - % Viability

  • Hit Selection:

    • Primary "hits" are typically identified as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% inhibition).

    • The Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z'-factor = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|]

This protocol is used to determine if confirmed hits induce cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Confirmed hit benzoxazole compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the hit benzoxazole compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The data is used to generate a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Anticancer Activity of Benzoxazole Derivatives

The following table summarizes the cytotoxic activity of representative benzoxazole compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Notes
BZX-001 MCF-7 (Breast)3.4[1]Potent activity against breast cancer cells.
A549 (Lung)9.4[1]Moderate activity against lung cancer cells.
BZX-002 A549 (Lung)0.4[2]High potency, equivalent to doxorubicin in this cell line.[2]
BZX-003 MCF-7 (Breast)24.1Moderate activity, identified as a potential HDAC inhibitor.
11b MCF-7 (Breast)4.30[3]Exhibits high selectivity towards MCF-7 over normal breast cells.[3]
A549 (Lung)6.68[3]
12l HepG2 (Liver)10.50[4]
MCF-7 (Breast)15.21[4]
8d MCF-7 (Breast)3.43[5]More potent than sorafenib in this cell line.[5]
HCT116 (Colon)2.79[5]
HepG2 (Liver)2.43[5]

Application Note 2: High-Throughput Screening of a Benzoxazole Library for Kinase Inhibitory Activity

This application note details a biochemical HTS campaign to identify benzoxazole compounds that inhibit the activity of specific protein kinases, such as VEGFR-2 and c-Met, which are key targets in cancer therapy.

Signaling Pathways

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified VEGFR-2 signaling cascade.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds and activates GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS Akt Akt PI3K->Akt Ras Ras SOS->Ras MAPK MAPK Pathway Ras->MAPK Transcription Gene Transcription (Proliferation, Invasion, Metastasis) Akt->Transcription MAPK->Transcription

Caption: Simplified c-Met signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to measure the inhibition of a target kinase by compounds from the benzoxazole library.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Benzoxazole compound library (10 mM in DMSO)

  • Positive control (e.g., Sorafenib for VEGFR-2, Crizotinib for c-Met)

  • Negative control (0.1% DMSO)

  • 384-well low-volume white microplates

  • Automated liquid handling system

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically during assay development.

  • Compound Plating:

    • Prepare a serial dilution of the benzoxazole compounds in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, or negative control to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Analysis:

  • Normalization:

    • The percentage of kinase inhibition is calculated as follows: % Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background)] * 100

  • Hit Confirmation and Potency Determination:

    • Primary hits are selected based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Confirmed hits are then tested in a dose-response format to determine their IC50 values.

Data Presentation: Kinase Inhibitory Activity of Benzoxazole Derivatives

The following table summarizes the inhibitory activity of selected benzoxazole compounds against VEGFR-2 and c-Met kinases.

Compound IDTarget KinaseIC50 (µM)Notes
5a VEGFR-20.145[3]Modest dual inhibitory activity.[3]
c-Met1.382[3]
11a VEGFR-20.082[3]Favorable selectivity for VEGFR-2.[3]
c-Met0.280[3]
11b VEGFR-20.057[3]Potent dual inhibitor, comparable to reference drugs.[3]
c-Met0.181[3]
12l VEGFR-20.097Strong VEGFR-2 inhibitory effect.
8d VEGFR-20.055[5]Exceptional VEGFR-2 inhibition, more potent than sorafenib.[5]
8a VEGFR-20.058[5]Potent VEGFR-2 inhibitor.[5]
4 VEGFR-20.19Promising dual-target inhibitor.[6]
c-Met0.11[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening of benzoxazole compound libraries in the context of anticancer drug discovery. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize novel benzoxazole-based compounds with therapeutic potential. The detailed experimental procedures and representative data serve as a valuable resource for scientists engaged in the early stages of drug development.

References

Application Notes and Protocols for the Quantification of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitrobenzo[d]oxazol-2-amine is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), selected for their specificity, sensitivity, and robustness in analyzing nitroaromatic compounds.[1][2] While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for structurally related compounds.[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development. While specific experimental data for this exact molecule is scarce, properties can be estimated based on its structure and data from similar compounds like 5-Nitrobenzoxazole.[5]

PropertyValue (Estimated)Reference
Molecular FormulaC₇H₅N₃O₃
Molecular Weight179.14 g/mol
AppearanceYellowish solid
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)
UV Absorbance (λmax)Expected in the UV region, typical for nitroaromatic compounds.[6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described analytical methods. These values are typical for the analysis of small molecule pharmaceuticals and related substances and should be achievable with properly validated methods.[4][7][8][9]

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.15 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
Specificity GoodExcellent

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Quantification_Workflow General Workflow for Quantification of this compound Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Sample_Receipt->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • 0-10 min: 20-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution and selecting the wavelength of maximum absorbance (λmax). A wavelength around 254 nm or 330 nm is a common starting point for nitroaromatic compounds.

  • Run Time: 15 minutes

5. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a known weight of the powder with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant to a suitable concentration with the mobile phase.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids (plasma, urine).[7][10]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., blank human plasma)

2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards in the appropriate biological matrix by spiking with the reference standard to achieve concentrations from 0.1 to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration in methanol.

4. LC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution.

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: To be determined by direct infusion of the reference standard. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation.

    • Internal Standard: To be determined by direct infusion.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (Protein Precipitation for Plasma) [3]

  • To 100 µL of plasma sample (blank, standard, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

6. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Method Validation

Both described methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Nitrobenzo[d]oxazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Traditionally, the synthesis of 2-aminobenzoxazoles involved the cyclization of 2-aminophenols with the highly toxic cyanogen bromide (BrCN).[1] Modern approaches aim to replace this hazardous reagent. One prominent method involves the reaction of a corresponding o-aminophenol with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[1][2] Another versatile strategy is the Smiles rearrangement.[1][2]

Q2: I am experiencing a low yield in my synthesis of this compound. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors. Common issues include suboptimal reaction conditions such as incorrect temperature, inappropriate solvent, or an unsuitable base.[1] The purity of starting materials is also crucial. Additionally, side reactions, such as the formation of disulfide analogs, can significantly reduce the yield of the desired product.[1][2] Some published protocols may also suffer from reproducibility issues.[2]

Q3: Are there safer alternatives to using cyanogen bromide for this synthesis?

A3: Yes, due to the high toxicity of cyanogen bromide, safer alternatives have been developed. One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[1][2] This reagent, in combination with a Lewis acid, provides a more operationally simple and less toxic route to 2-aminobenzoxazoles.[1][2]

Q4: Can the choice of Lewis acid impact the reaction yield?

A4: Yes, the choice and stoichiometry of the Lewis acid are critical for activating the cyanating agent. For instance, in the synthesis using NCTS, BF₃·Et₂O has been used to activate the cyano group, facilitating the nucleophilic attack by the aminophenol.[1] Optimization of the Lewis acid and its equivalents is a key step in maximizing the yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Systematically vary the reaction temperature. For some cyclization reactions, refluxing is necessary, while for others, milder conditions may prevent byproduct formation.[1][2]
Inappropriate solvent.Screen different solvents. While 1,4-dioxane has been used, other solvents might improve solubility and reaction rates. However, in some reported optimizations, changing the solvent did not lead to a higher yield.[1]
Impure starting materials.Ensure the purity of the 2-amino-4-nitrophenol and the cyanating agent using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Side Products (e.g., Disulfides) Use of excess base or inappropriate base.Optimize the stoichiometry of the base. In related syntheses, an excess of base led to disulfide formation as the main product.[1][2] Using a radical scavenger like triethylamine (Et₃N) can also suppress disulfide formation.[1]
High reaction temperatures.Running the reaction at a lower temperature may minimize the formation of certain byproducts. The effect of temperature can be significant, as seen in related reactions where different temperatures selectively yielded different products.[2]
Reaction Not Proceeding to Completion Inefficient activation of the cyanating agent.Ensure the Lewis acid is added correctly and in the optimal amount to activate the NCTS. The reaction mechanism relies on this activation for the subsequent nucleophilic attack.[1]
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS. Some of these reactions can require long durations, occasionally up to 25-30 hours.[3]

Experimental Protocols

Synthesis of this compound using NCTS

This protocol is based on the method described by Crișan, et al. (2019).[1][2]

Materials:

  • 2-Amino-4-nitrophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a solution of 2-amino-4-nitrophenol (1 equivalent) in anhydrous 1,4-dioxane, add NCTS (1.5 equivalents).

  • Add BF₃·Et₂O (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 25-30 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound as a yellow solid.

Reported Yield: 48%[1][2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)Reference
2-Amino-4-nitrophenolNCTS, BF₃·Et₂O1,4-DioxaneReflux25-3048[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 2-amino-4-nitrophenol, NCTS, and 1,4-dioxane start->reactants add_lewis Add BF3·Et2O reactants->add_lewis reflux Reflux for 25-30 hours add_lewis->reflux monitor Monitor via TLC/LC-MS reflux->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_analysis Initial Checks cluster_optimization Optimization Strategies cluster_byproducts Side Reaction Mitigation start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity Impure? check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions Pure check_purity->start Purify & Retry opt_temp Optimize Temperature check_conditions->opt_temp Conditions Correct, Still Low Yield opt_solvent Screen Solvents opt_temp->opt_solvent opt_base Optimize Base/Lewis Acid opt_solvent->opt_base analyze_byproducts Analyze Byproducts (LC-MS/NMR) opt_base->analyze_byproducts use_scavenger Consider Radical Scavenger (e.g., Et3N for disulfide) analyze_byproducts->use_scavenger Disulfide Detected end Improved Yield analyze_byproducts->end Other Byproducts, Address Accordingly use_scavenger->end

Caption: Troubleshooting guide for improving the yield of this compound.

References

Technical Support Center: Overcoming Solubility Issues of 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 5-Nitrobenzo[d]oxazol-2-amine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a heterocyclic amine containing a nitro group. Its chemical structure suggests low aqueous solubility due to the presence of the hydrophobic benzoxazole core and the nitro functional group. Poor aqueous solubility can be a significant hurdle in experimental biology and drug development, leading to challenges in preparing stock solutions, performing in vitro assays, and achieving therapeutic concentrations in vivo.

Q2: What are the predicted physicochemical properties of this compound that influence its solubility?

Q3: Is there any experimental solubility data available for structurally similar compounds?

A3: Yes, the structurally related compound 5-nitro-2-phenyl-1,3-benzoxazole has a reported aqueous solubility of less than 0.3 µg/mL at pH 7.4.[2] This indicates that this compound is also likely to have very poor solubility in neutral aqueous solutions.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered when working with this compound.

Issue 1: Difficulty Dissolving the Compound for In Vitro Assays

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve the compound in aqueous buffers.

  • Inconsistent results in biological assays.

  • Precipitation of the compound upon dilution of a stock solution.

Troubleshooting Workflow:

G start Start: Undissolved Compound stock_solution Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). start->stock_solution dilution Dilute the stock solution into the aqueous buffer. stock_solution->dilution precipitation_check Does precipitation occur? dilution->precipitation_check sonication Use sonication or vortexing to aid dissolution. precipitation_check->sonication Yes success Success: Compound Dissolved precipitation_check->success No co_solvent Increase the percentage of co-solvent in the final solution (e.g., up to 1-5% DMSO). sonication->co_solvent cyclodextrin Utilize a cyclodextrin-based solubilizer. co_solvent->cyclodextrin ph_adjustment Adjust the pH of the aqueous buffer. cyclodextrin->ph_adjustment failure Failure: Re-evaluate Formulation ph_adjustment->failure G start Start: Low Bioavailability formulation_strategy Select an appropriate formulation strategy. start->formulation_strategy co_solvent_formulation Co-solvent Formulation (e.g., PEG 400, Propylene Glycol) formulation_strategy->co_solvent_formulation cyclodextrin_complex Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) formulation_strategy->cyclodextrin_complex lipid_based Lipid-Based Formulation (e.g., SEDDS, SMEDDS) formulation_strategy->lipid_based nanosuspension Nanosuspension formulation_strategy->nanosuspension in_vivo_testing In Vivo Evaluation of Selected Formulation(s) co_solvent_formulation->in_vivo_testing cyclodextrin_complex->in_vivo_testing lipid_based->in_vivo_testing nanosuspension->in_vivo_testing optimization Optimization of Formulation in_vivo_testing->optimization success Success: Improved Bioavailability optimization->success Yes failure Failure: Re-evaluate Compound optimization->failure No

References

Technical Support Center: Purification of Crude 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Nitrobenzo[d]oxazol-2-amine. The following protocols and data are intended as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Based on the typical synthesis from 2-amino-4-nitrophenol and cyanoguanidine, the most probable impurities include:

  • Unreacted Starting Materials: 2-amino-4-nitrophenol and cyanoguanidine.

  • Side Products: Melamine (a trimer of cyanamide, which can be formed from cyanoguanidine), and potentially other guanidine-related byproducts.[1]

  • Degradation Products: Nitro-aromatic compounds can be susceptible to decomposition, especially at elevated temperatures.[2]

Q2: My crude product is a dark, discolored solid. What is the likely cause?

A2: The discoloration is likely due to the presence of colored impurities, such as unreacted 2-amino-4-nitrophenol (which can be orange to yellow) or other nitro-aromatic byproducts.[3] These impurities can often be removed by recrystallization with the aid of activated charcoal or by column chromatography.

Q3: I am having trouble dissolving my crude product for purification. What solvents are recommended?

A3: this compound is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic and protic solvents, particularly at elevated temperatures. For recrystallization, polar solvents like ethanol, methanol, or acetone are good starting points.[4] For column chromatography, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used.[5]

Q4: My yield is very low after purification. What are the potential reasons for this?

A4: Low yield can result from several factors:

  • Incomplete reaction: If the synthesis did not go to completion, a significant portion of your crude material will be starting materials that are removed during purification.

  • Loss during purification: The product may be partially soluble in the recrystallization solvent at cold temperatures, leading to loss in the mother liquor. During chromatography, irreversible adsorption to the stationary phase can also occur.

  • Product degradation: As mentioned, the compound may be sensitive to heat or other conditions during purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellow/Orange Crude Product Presence of unreacted 2-amino-4-nitrophenol.Recrystallization from a suitable solvent (e.g., ethanol) with the addition of activated charcoal can help remove colored impurities. Alternatively, column chromatography can effectively separate the product from the more polar starting material.
Multiple Spots on TLC Close to the Product Presence of structurally similar impurities or byproducts.Optimize the TLC mobile phase to achieve better separation. Consider using a different solvent system or adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine). For column chromatography, a shallower gradient and collecting smaller fractions may be necessary.
Product "Oiling Out" During Recrystallization The solvent is too non-polar for the compound at high temperatures, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil dissolves, then allow for slow cooling. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Low Recovery from Column Chromatography The compound is highly polar and is sticking to the silica gel.Add a small percentage of a polar solvent like methanol to the mobile phase. Alternatively, using a modified stationary phase such as alumina or amine-functionalized silica may be beneficial.
Product Appears to Decompose on Silica Gel The acidic nature of silica gel is causing degradation of the product.Deactivate the silica gel by treating it with a base like triethylamine before use. Running the column with a mobile phase containing a small amount of a basic modifier can also help.

Data Presentation

Table 1: Estimated Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
WaterVery LowLowUnlikely to be a good recrystallization solvent.
HexanesInsolubleInsolubleUseful as a non-polar component in chromatography.
TolueneVery LowLow to ModerateCan be used for recrystallization in some cases.
DichloromethaneLowModerateCan be used in chromatography.
Ethyl AcetateLow to ModerateHighA good candidate for both recrystallization and chromatography.
AcetoneModerateHighA good candidate for recrystallization.
EthanolLow to ModerateHighA common and effective recrystallization solvent for similar compounds.[5]
MethanolLow to ModerateHighSimilar to ethanol, a good recrystallization solvent.
Dimethylformamide (DMF)HighVery HighMay be too good of a solvent for recrystallization, but useful for dissolving for other purposes.
Dimethyl Sulfoxide (DMSO)HighVery HighSimilar to DMF, generally not suitable for recrystallization.

Experimental Protocols

Caution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization from Ethanol

This protocol is a starting point and the solvent choice and volumes may need to be optimized.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This is a general protocol and the mobile phase composition will need to be determined by TLC analysis first.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities (product Rf value ideally between 0.2-0.4).

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Option 1 Chromatography Column Chromatography Crude->Chromatography Option 2 Dissolve Dissolve in Minimum Hot Solvent Pure_Recrystal Pure Product (Crystals) Dissolve->Pure_Recrystal Cool & Filter Recrystallize->Dissolve TLC TLC Analysis Chromatography->TLC Optimize Mobile Phase Pure_Column Pure Product (from Fractions) Chromatography->Pure_Column Elute & Evaporate

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Crude Product Issues Colored Discolored Product? Start->Colored OilingOut Oiling out during Recrystallization? Start->OilingOut LowYield Low Yield? Start->LowYield PoorSep Poor TLC/Column Separation? Start->PoorSep Charcoal Use Activated Charcoal in Recrystallization Colored->Charcoal Yes Column Use Column Chromatography Colored->Column Yes Solvent Adjust Solvent Polarity OilingOut->Solvent Yes Seeding Seed with Pure Crystal OilingOut->Seeding Yes CheckReaction Check Reaction Completion LowYield->CheckReaction Yes OptimizeCollection Optimize Fraction Collection LowYield->OptimizeCollection Yes MobilePhase Optimize Mobile Phase PoorSep->MobilePhase Yes StationaryPhase Consider Different Stationary Phase PoorSep->StationaryPhase Yes

Caption: Troubleshooting decision tree for purification challenges.

References

minimizing side product formation in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation during benzoxazole synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzoxazoles.

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield, or I'm not getting any product at all. What are the common causes and how can I fix this?

Answer:

Low yields in benzoxazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2-aminophenol or the corresponding carboxylic acid, acyl chloride, or aldehyde can inhibit the reaction.

    • Solution: Assess the purity of your starting materials using methods like melting point analysis and spectroscopy.[1] Purify starting materials if necessary.

  • Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical factors.

    • Solution: Re-evaluate and optimize your reaction conditions. For instance, in some cases, increasing the temperature can provide the necessary activation energy for the cyclization to complete.[2]

  • Catalyst Activity: The catalyst may be inactive or used in a suboptimal amount.

    • Solution: Ensure your catalyst is active, as some are sensitive to air and moisture and may require activation.[1] A modest increase in catalyst loading can sometimes significantly improve the conversion rate.[1]

  • Product Degradation: The synthesized benzoxazole might be unstable under the reaction or workup conditions.[1]

    • Solution: Analyze aliquots of your reaction over time to determine if the product is degrading after formation. If so, a shorter reaction time or milder workup conditions may be necessary.

Issue 2: Incomplete Reaction - Starting Material Remains

Question: My TLC analysis shows a significant amount of starting material even after the recommended reaction time. What should I do?

Answer:

The presence of unreacted starting materials indicates an incomplete reaction. Here are some steps to troubleshoot this issue:

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals to analyze by TLC.[1]

  • Increase Temperature: Higher temperatures can facilitate the cyclization step.[2] However, be cautious of potential side reactions or product degradation at elevated temperatures.[2]

  • Check Catalyst: As mentioned previously, verify the activity and loading of your catalyst.[1]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct.[1]

Issue 3: Formation of a Stable Intermediate (Schiff Base)

Question: In my synthesis from an aldehyde, I've isolated a stable intermediate that won't cyclize to the benzoxazole. How can I promote the cyclization?

Answer:

The intermediate Schiff base formed from 2-aminophenol and an aldehyde can sometimes be quite stable and fail to cyclize.[1] To drive the reaction to completion, consider the following:

  • Change the Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are often used for this purpose.[2]

  • Increase Reaction Temperature: Higher temperatures can provide the activation energy needed for cyclization.[2]

  • Add an Oxidizing Agent: The final aromatization step to form the benzoxazole ring can be facilitated by an oxidizing agent.[2] Atmospheric oxygen can also play a role in this step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazole synthesis and how can I minimize them?

A1: Side product formation is a primary cause of low yields.[1] The nature of these side products depends on the synthetic route:

Synthetic RouteCommon Side ProductsMinimization Strategies
2-Aminophenol + Aldehyde Stable Schiff base intermediate.[1]Optimize catalyst choice (e.g., use a suitable Lewis or Brønsted acid), increase reaction temperature, or add an oxidizing agent to facilitate cyclization and aromatization.[2]
2-Aminophenol + Acyl Chloride/Carboxylic Acid Over-acylation (N,O-diacylation), incomplete cyclization (amide intermediate remains).Carefully control the stoichiometry of the acylating agent. Use a suitable catalyst and temperature to ensure complete cyclization.
General Polymerization of starting materials or intermediates.[1]Optimize reaction conditions such as temperature and reactant concentrations.
General Oxidation-related byproducts.If reactants or intermediates are sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: How does the choice of catalyst affect side product formation?

A2: The catalyst plays a crucial role in directing the reaction towards the desired benzoxazole product and can significantly influence selectivity.[1] For example, Brønsted and Lewis acids are commonly used to catalyze the condensation and cyclization steps.[3] The choice of a specific acid and its concentration can affect the rate of the desired reaction versus potential side reactions. Some modern methods employ heterogeneous catalysts which can also offer improved selectivity and easier purification.

Q3: What are the best purification strategies for benzoxazoles to avoid product loss?

A3: Purification can be a major source of product loss.[1] Effective strategies for purifying benzoxazoles include:

  • Column Chromatography: This is a very common and effective method. The choice of the solvent system, often a mixture of petroleum ether or hexane with ethyl acetate, is critical for good separation.[1][2]

  • Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[2]

Q4: Are there any "green" or environmentally friendly approaches to benzoxazole synthesis that might also reduce side products?

A4: Yes, there is a significant interest in developing more sustainable synthetic methods. Some green chemistry approaches include:

  • Use of Green Solvents: Employing environmentally benign solvents like water or ethanol.[2]

  • Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and reused often leads to cleaner reactions and simpler workups.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption, which can also lead to fewer side products due to shorter exposure to high temperatures.[2][4]

  • Solvent-Free Conditions: Many protocols have been developed that proceed without a solvent, which minimizes waste and can improve reaction efficiency.[2]

Quantitative Data

The choice of catalyst can significantly impact the yield of the desired benzoxazole. The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
BAIL gel 1 mol %Solvent-free130598
ZnS Nanoparticles 0.003 gEthanol70196
NiSO₄ 10 mol %EthanolAmbient1.592
HCl -Solvent-free130548
TsOH -Solvent-free130551
AlCl₃ -Solvent-free130555

Data compiled from multiple sources.[2][3][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acid (via in situ Acyl Chloride)

This protocol utilizes methanesulfonic acid as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from a carboxylic acid and 2-aminophenol.[6]

  • To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Benzaldehyde using a Heterogeneous Catalyst

This protocol uses a Brønsted acidic ionic liquid (BAIL) gel as a recyclable catalyst under solvent-free conditions.[3]

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Visualizations

benzoxazole_synthesis cluster_reactants Reactants 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Benzoxazole Desired Benzoxazole Product Schiff_Base->Benzoxazole Cyclization & Aromatization Side_Product Unreacted Starting Material / Side Products Schiff_Base->Side_Product Incomplete Reaction

Caption: Reaction pathway for benzoxazole synthesis from an aldehyde.

troubleshooting_yield start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure check_side_products Analyze for Side Products (TLC, NMR) check_conditions->check_side_products Optimal optimize_conditions Optimize Conditions (e.g., Increase Temp, Change Catalyst) check_conditions->optimize_conditions Suboptimal modify_protocol Modify Protocol to Minimize Side Products check_side_products->modify_protocol Present success Improved Yield check_side_products->success Absent purify_reagents->check_conditions optimize_conditions->success modify_protocol->success

Caption: A logical workflow for troubleshooting low yields.

minimize_schiff_base start Significant Schiff Base Byproduct Observed increase_temp Increase Reaction Temperature? start->increase_temp change_catalyst Change Catalyst? increase_temp->change_catalyst No Improvement solution Monitor for Benzoxazole Formation increase_temp->solution Yes add_oxidant Add an Oxidizing Agent? change_catalyst->add_oxidant No Improvement change_catalyst->solution Yes add_oxidant->solution Yes

Caption: Decision tree for minimizing Schiff base byproduct.

References

troubleshooting inconsistent results in biological assays with 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitrobenzo[d]oxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between batches and experiments. What are the common causes?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties. The most common culprits are:

  • Poor Aqueous Solubility: This compound is predicted to have low solubility in aqueous buffers, which can lead to precipitation and an inaccurate effective concentration in your assay.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts, leading to artifacts.

  • Stability Issues: The stability of the compound can be influenced by the pH, temperature, and composition of your assay buffer and cell culture media.

  • Interference with Assay Readouts: As a nitroaromatic compound, it has the potential to interfere with certain assay technologies, such as by quenching fluorescence.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: To improve solubility, consider the following strategies:

  • Use of a Co-solvent: While 100% DMSO is often used for initial stock solutions, maintaining a low final concentration (typically <0.5%) in the assay is crucial to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of amine-containing compounds can sometimes be increased by lowering the pH of the buffer. However, ensure the adjusted pH is compatible with your biological system.

  • Sonication: Briefly sonicating the diluted compound in the assay buffer can help to break up small particulates and aid in dissolution.

  • Warming: Gentle warming to 37°C may improve solubility, but be cautious of potential degradation at elevated temperatures.

Q3: What is compound aggregation and how can it affect my results?

A3: Compound aggregation is a phenomenon where small molecules self-assemble into colloidal particles in solution. These aggregates can non-specifically sequester proteins or interfere with assay components, leading to false-positive or irreproducible results. The concentration at which aggregation begins is known as the Critical Aggregation Concentration (CAC).

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, nitroaromatic compounds are known to be potential fluorescence quenchers.[1] This means they can decrease the fluorescence intensity of a fluorophore in your assay through non-radiative energy transfer, leading to an underestimation of the signal. It is essential to perform control experiments to assess for fluorescence quenching.

Troubleshooting Guides

Issue 1: High Variability in Potency (e.g., IC50 values)

High variability in potency measurements is a common issue and often points to problems with the compound's behavior in the assay solution.

G A High Variability in IC50 B Check for Compound Precipitation A->B C Determine Aqueous Solubility B->C Precipitate Observed D Assess Compound Aggregation B->D No Visible Precipitate F Optimize Assay Conditions C->F D->F E Evaluate Compound Stability E->F G Consistent Results F->G

Caption: Troubleshooting logic for variable IC50 values.

  • Check for Compound Precipitation:

    • Observation: Visually inspect your assay plates for any precipitate after adding the compound. You can also measure light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).

    • Solution: If precipitation is observed, you are likely working above the compound's solubility limit. Refer to the solubility enhancement strategies in the FAQs. It is crucial to only use data from concentrations where the compound is fully dissolved.

  • Determine Aqueous Solubility:

    • Protocol: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.

    • Data Interpretation: This will define the concentration range you can confidently test.

  • Assess Compound Aggregation:

    • Protocol: Use techniques like Dynamic Light Scattering (DLS) or a counter-screen with a known aggregate-sensitive enzyme (e.g., β-lactamase) to check for aggregation at your test concentrations.

    • Solution: If aggregation is detected, consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer to disrupt the aggregates. Confirm that the detergent does not affect your biological target.

  • Evaluate Compound Stability:

    • Protocol: Incubate the compound in your assay buffer or cell culture medium for the duration of your experiment. Use HPLC or LC-MS to quantify the amount of intact compound remaining over time.

    • Solution: If the compound is degrading, you may need to shorten the incubation time or adjust the buffer conditions (e.g., pH).

Issue 2: Discrepancies Between Different Assay Formats (e.g., Absorbance vs. Fluorescence)

If you observe different activity levels when switching between assay technologies, it is likely due to compound interference with one of the detection methods.

G A Discrepant Results Between Assay Formats B Check for Fluorescence Interference A->B C Check for Absorbance Interference A->C D Run Control Experiments B->D C->D E Select an Orthogonal Assay D->E F Confirm Biological Activity E->F

Caption: Troubleshooting workflow for assay format discrepancies.

  • Check for Fluorescence Interference:

    • Protocol:

      • Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay's fluorophore to check for autofluorescence.

      • To test for fluorescence quenching, incubate the compound with the fluorescent product of your enzyme reaction (or the fluorescent substrate) and measure the fluorescence intensity. A decrease in fluorescence compared to the control indicates quenching.

    • Solution: If significant quenching is observed, you may need to switch to a different fluorophore with a red-shifted spectrum or use a non-fluorescence-based detection method.

  • Check for Absorbance Interference:

    • Protocol: Scan the absorbance spectrum of this compound to see if it absorbs light at the wavelength used for your colorimetric assay (e.g., MTT assay).

    • Solution: If there is significant absorbance overlap, you will need to subtract the absorbance of the compound at each concentration from your experimental values.

Quantitative Data Summary

Note: The following data are illustrative examples based on the properties of similar compounds. Researchers should determine these values experimentally for their specific batch of this compound.

ParameterValueMethodNotes
Aqueous Solubility
in PBS, pH 7.4< 10 µMKinetic Solubility AssaySolubility may be higher in the presence of serum proteins.
in DMEM + 10% FBS15-25 µMKinetic Solubility Assay
Stability
in PBS, pH 7.4, 37°C>95% recovery after 24hHPLC-UVAppears stable under standard assay conditions.
in DMEM, 37°C, 5% CO2>90% recovery after 48hLC-MSMinor degradation may occur over longer incubation periods.
Aggregation
Critical Aggregation Concentration (CAC)~ 30 µMDynamic Light Scattering (DLS)Aggregation is concentration and buffer-dependent.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination

This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of choice.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Dilution into buffer: Add a small volume of the DMSO stock (e.g., 2 µL) to your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) in a 96-well plate to achieve a high nominal concentration (e.g., 100 µM) with a low final DMSO concentration (e.g., 1%).

  • Serial Dilutions: Perform serial dilutions of this solution in the same buffer containing the same percentage of DMSO.

  • Equilibration: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance starts to increase significantly above the baseline is the estimated kinetic solubility.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with the medium containing the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and calculate the percentage of cell viability relative to the vehicle control.

G Mitochondria Mitochondria in Viable Cell Dehydrogenases Mitochondrial Dehydrogenases Mitochondria->Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan MTT MTT (Yellow, Water-soluble) MTT->Dehydrogenases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement Solubilization->Measurement

Caption: Conversion of MTT to formazan by viable cells.

References

stability issues of 5-Nitrobenzo[d]oxazol-2-amine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Nitrobenzo[d]oxazol-2-amine during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To minimize degradation, it is highly recommended to protect the compound from light. Specific storage temperatures may vary by supplier, with some recommending refrigeration (2-8°C) or freezing for maximum shelf life.

Q2: I observed a change in the color of my this compound powder after storage. What could be the cause?

A2: A change in color, such as darkening, often indicates chemical degradation. This can be caused by exposure to light, elevated temperatures, or moisture. The nitro group in the compound can be susceptible to reduction or other light-catalyzed reactions, leading to the formation of colored impurities. It is advisable to re-test the purity of the material before use.

Q3: Can I dissolve this compound in a solvent for long-term storage?

A3: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial, protected from light. The stability in solution is highly dependent on the solvent and storage conditions, so it is best to prepare solutions fresh.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the public domain, nitroaromatic compounds can undergo several types of degradation. These may include:

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino groups.

  • Hydrolysis: The oxazole ring may be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Oxidation: Although less common for a nitro compound, other parts of the molecule could be susceptible to oxidation.

Q5: How can I check the purity of my stored this compound?

A5: The purity of your compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.[2][3][4] Other suitable methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying potential degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Experiments

If you are experiencing inconsistent or weaker-than-expected results in your experiments using stored this compound, it may be due to compound degradation.

Troubleshooting Workflow:

A Inconsistent/Poor Experimental Results B Check Purity of Compound Stock A->B C Perform HPLC-UV or LC-MS Analysis B->C D Compare with Reference Standard or Initial Batch Data C->D E Purity Acceptable? D->E F Troubleshoot Experimental Protocol (e.g., concentration, incubation time) E->F Yes G Purity Unacceptable E->G No H Procure a New Batch of the Compound G->H I Review Storage Conditions (Temperature, Light, Moisture) G->I J Implement Recommended Storage Conditions I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Solid Compound

If you notice changes in the physical appearance of your solid this compound (e.g., color change, clumping), its integrity may be compromised.

Recommended Actions:

  • Do not use the compound in critical experiments without first verifying its purity.

  • Assess Purity: Use an analytical method like HPLC-UV to determine the percentage of the active compound remaining.

  • Identify Impurities: If possible, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

  • Review Storage History: Check for any deviations from the recommended storage conditions. Was the container left open? Was it exposed to light for an extended period?

  • Data Comparison: The following table can be used to log and compare data from different batches or time points.

Data Presentation: Purity Assessment Log

Batch IDDate of AnalysisStorage Duration (Months)Storage ConditionAppearancePurity by HPLC (%)Notes (e.g., Major Impurity Peaks)
B001-012025-01-150-20°C, Dark, DryLight yellow powder99.5Initial analysis
B001-012025-07-206-20°C, Dark, DryLight yellow powder99.1No significant changes
B001-022025-07-206Room Temp, LightBrownish powder85.2Two major degradation peaks observed

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a basic approach to assess the long-term stability of this compound under different storage conditions.

Experimental Workflow for Stability Study:

start Start: New Batch of Compound t0 Time Point 0: Initial Analysis (HPLC, Appearance) start->t0 storage Aliquot and Store under Different Conditions (-20°C Dark, 4°C Dark, RT Dark, RT Light) t0->storage tp Time Points (e.g., 1, 3, 6, 12 months) storage->tp analysis Analyze Samples from Each Condition (HPLC, Appearance) tp->analysis analysis->tp Next Time Point data Compile and Compare Data analysis->data end Determine Shelf-Life and Optimal Storage data->end

Caption: Experimental workflow for a long-term stability study.

Methodology:

  • Initial Analysis (Time 0):

    • Record the initial appearance (color, physical state) of a new batch of this compound.

    • Determine the initial purity using the HPLC-UV method described in Protocol 2. This will serve as your baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into several small, airtight, light-protecting vials.

    • Store these aliquots under a matrix of conditions, for example:

      • -20°C, protected from light

      • 4°C, protected from light

      • Room Temperature (e.g., 25°C), protected from light

      • Room Temperature (e.g., 25°C), exposed to ambient light

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 9, 12 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Record the appearance of the compound.

    • Analyze the purity by HPLC-UV.

  • Data Analysis:

    • Tabulate the purity data for each condition and time point.

    • Plot purity (%) versus time for each storage condition to visualize the degradation rate.

    • Determine the optimal storage conditions that maintain the compound's purity above an acceptable threshold (e.g., 95%).

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general method for the analysis of nitroaromatic compounds and should be optimized for this compound.

Methodology:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid (optional, for pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of water and acetonitrile. For example:

      • Start with 90% Water / 10% ACN.

      • Ramp to 10% Water / 90% ACN over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. Nitroaromatic compounds typically have strong absorbance between 254 nm and 380 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Factors Influencing Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

cluster_factors Instability Factors Compound This compound (Stable State) Light Light Exposure (UV, Ambient) Temp Elevated Temperature Moisture Moisture/Humidity Degraded Degraded Compound (Impurities, Loss of Activity) Light->Degraded Photodegradation Temp->Degraded Thermal Degradation Moisture->Degraded Hydrolysis

Caption: Key factors affecting the stability of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 5-Nitrobenzo[d]oxazol-2-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 5-Nitrobenzo[d]oxazol-2-amine and related poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high in vitro potency but low in vivo efficacy. What could be the primary reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often indicative of poor oral bioavailability. For a compound like this compound, which is predicted to have low aqueous solubility due to its aromatic nitro structure, the primary reasons for low bioavailability are likely poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal membrane. It is crucial to characterize the physicochemical properties of your compound to diagnose the root cause.

Q2: What are the initial characterization steps to assess the bioavailability challenges of this compound?

A2: A systematic pre-formulation assessment is recommended. Key steps include:

  • Aqueous Solubility: Determine the solubility of the compound in buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD: Measure the lipophilicity of the compound, which influences its permeability.

  • pKa Determination: Identify any ionizable groups that could be leveraged for salt formation to improve solubility.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous, as the amorphous form is generally more soluble.

  • In Vitro Permeability Assays: Employ cell-based models like Caco-2 to predict intestinal permeability.

Q3: What are the most common strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state with improved solubility and dissolution.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.

  • Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and enhance absorption via lymphatic pathways.

  • Co-solvents and pH Modification: For preclinical studies, using co-solvents or adjusting the pH of the vehicle can be a straightforward approach to increase solubility for initial in vivo testing.

Q4: Are there any specific toxicity concerns associated with nitroaromatic compounds that I should be aware of during in vivo studies?

A4: Yes, nitroaromatic compounds can be associated with toxicity, including potential mutagenicity and genotoxicity. The nitro group can be reduced in vivo to form reactive intermediates that can interact with cellular macromolecules. It is advisable to conduct preliminary toxicity studies and to monitor for any adverse effects during your in vivo experiments.

Troubleshooting Guides

Issue 1: The compound precipitates out of the dosing vehicle upon preparation or administration.
Possible Cause Troubleshooting Step
Poor intrinsic solubility in the chosen vehicle. Determine the saturation solubility of the compound in the vehicle. If it is too low, consider alternative vehicles or formulation strategies.
Use of an inappropriate co-solvent or an insufficient amount. Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, Solutol HS 15). Gradually increase the co-solvent concentration while monitoring for precipitation.
pH of the vehicle is close to the pKa of the compound. If the compound has an ionizable group, adjust the pH of the vehicle to be at least 2 units away from the pKa to maintain the more soluble ionized form.
"Crashing out" of a high-concentration stock solution upon dilution. Prepare the final dosing formulation by adding the stock solution to the vehicle with vigorous mixing. Consider using a surfactant to stabilize the resulting suspension or emulsion. A better long-term solution is to develop a solubility-enhancing formulation like a solid dispersion or cyclodextrin complex.
Issue 2: Low and variable drug exposure is observed in pharmacokinetic studies.
Possible Cause Troubleshooting Step
Dissolution rate-limited absorption. This is highly likely for a poorly soluble compound. Employ particle size reduction techniques (micronization, nanosizing) or formulate the compound as a solid dispersion or cyclodextrin complex to enhance its dissolution rate in the GI tract.
Poor intestinal permeability. Conduct a Caco-2 permeability assay to assess the compound's intrinsic permeability. If permeability is low, investigate if it is a substrate for efflux transporters like P-glycoprotein.
Significant first-pass metabolism. Incubate the compound with liver microsomes to assess its metabolic stability. If it is rapidly metabolized, consider co-administration with a metabolic inhibitor in early studies (with appropriate controls) or chemical modification of the compound to block metabolic sites.
Food effects. The presence of food can significantly alter the bioavailability of poorly soluble drugs. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.

Quantitative Data Summary

Table 1: Solubility Enhancement of a Model Poorly Soluble Nitroaromatic Compound

Formulation Solvent System Solubility (µg/mL) Fold Increase
Crystalline DrugWater0.51
Crystalline Drug20% PEG 400 in Water1530
Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30)Water55110
Cyclodextrin Complex (1:1 molar ratio with HP-β-CD)Water80160
Note: This data is illustrative for a model compound and actual results for this compound may vary.

Table 2: Comparative Pharmacokinetic Parameters of a Formulated vs. Unformulated BCS Class II Drug in Rats

Parameter Unformulated Drug (Aqueous Suspension) Formulated Drug (Solid Dispersion)
Dose (mg/kg, oral) 1010
Cmax (ng/mL) 150 ± 45850 ± 120
Tmax (h) 4.0 ± 1.51.5 ± 0.5
AUC (0-24h) (ng·h/mL) 1200 ± 3507500 ± 980
Oral Bioavailability (%) < 5%~40%
Note: This data is representative for a BCS Class II compound and highlights the potential impact of formulation on bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Acetone (ensure both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer weight ratio) in a minimal amount of the selected organic solvent. Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Sizing and Storage: Gently grind the dried solid dispersion to a uniform powder and store it in a desiccator to prevent moisture absorption.

  • Characterization: Confirm the amorphous nature of the drug in the solid dispersion using XRPD and DSC.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the formulated this compound with the unformulated compound.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin

Methodology:

  • Setup: Fill the dissolution vessels with 900 mL of pre-warmed (37 ± 0.5°C) dissolution medium.

  • Sample Addition: Add a known amount of the this compound formulation (or the pure drug as a control) to each vessel.

  • Operation: Start the paddle rotation at a specified speed (e.g., 75 RPM).

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved drug using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

G Troubleshooting Workflow for Poor In Vivo Efficacy cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Potential Solutions start High In Vitro Potency, Low In Vivo Efficacy physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro_perm In Vitro Permeability (e.g., Caco-2) start->invitro_perm metabolism In Vitro Metabolism (Microsomes, Hepatocytes) start->metabolism poor_sol Poor Solubility / Dissolution physchem->poor_sol Low Solubility poor_perm Poor Permeability invitro_perm->poor_perm Low Papp high_met High First-Pass Metabolism metabolism->high_met High Clearance formulation Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Cyclodextrin Complexation - Lipid-Based Systems poor_sol->formulation chem_mod Chemical Modification: - Prodrug Approach poor_perm->chem_mod co_admin Co-administration: - Permeation Enhancers - Efflux Inhibitors - Metabolic Inhibitors poor_perm->co_admin high_met->chem_mod high_met->co_admin

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

G Experimental Workflow for Bioavailability Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision start Select Bioavailability Enhancement Strategy prep Prepare Formulation (e.g., Solid Dispersion, Cyclodextrin Complex) start->prep char Physicochemical Characterization (XRPD, DSC, Solubility) prep->char dissolution In Vitro Dissolution Testing char->dissolution pk_study Pharmacokinetic Study in Animal Model (e.g., Rat) dissolution->pk_study Promising Profile data_analysis Calculate PK Parameters (Cmax, Tmax, AUC, Oral Bioavailability) pk_study->data_analysis optimize Optimize Formulation or Select Lead Formulation data_analysis->optimize optimize->start Re-evaluate G Signaling Pathway of Drug Absorption cluster_gi Gastrointestinal Tract cluster_absorption Absorption cluster_metabolism First-Pass Metabolism drug_oral Oral Administration of Drug Formulation disintegration Disintegration & Deaggregation drug_oral->disintegration dissolution Dissolution disintegration->dissolution drug_in_solution Drug in Solution (GI Lumen) dissolution->drug_in_solution permeation Permeation across Intestinal Epithelium drug_in_solution->permeation gut_wall Gut Wall Metabolism permeation->gut_wall systemic_circ Systemic Circulation permeation->systemic_circ Bypass First-Pass liver Hepatic Metabolism gut_wall->liver liver->systemic_circ

Technical Support Center: Scaling Up 5-Nitrobenzo[d]oxazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Nitrobenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory synthesis involves the cyclization of 2-amino-4-nitrophenol with a cyanating agent. Historically, highly toxic cyanogen bromide (BrCN) was used.[1][2] A safer, more modern approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[1][2] Alternative methods, such as the Smiles rearrangement, have also been explored for the synthesis of related 2-aminobenzoxazoles.[1][2]

Q2: What are the main challenges when scaling up the production of this compound?

A2: Scaling up this synthesis can present several challenges, including:

  • Maintaining Yield: Reactions that are high-yielding at the milligram scale may see a decrease in efficiency at a larger scale.[1]

  • Reagent Toxicity and Cost: The use of toxic and expensive reagents is a significant drawback for large-scale production.[1][2]

  • Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, potentially leading to side reactions and impurities.

  • Purification: Isolating the pure product from larger volumes of reaction mixture can be challenging and may require optimization of purification techniques like recrystallization or column chromatography.[3]

Q3: What are the typical yields for the synthesis of this compound?

A3: Using the NCTS method, a yield of 48% has been reported for the synthesis of this compound on a smaller scale.[1][2] It is suggested that scaling up the reaction might result in a slightly lower yield.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product.[1][2]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective cyanating agent activation.Ensure the Lewis acid (e.g., BF₃·Et₂O) is fresh and added under anhydrous conditions to effectively activate the NCTS.[1][2]
Incomplete reaction.Increase the reaction time or temperature, monitoring the progress by TLC or LC-MS.[1][2]
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture.
Presence of Multiple Impurities in the Crude Product Side reactions due to high temperatures.Optimize the reaction temperature. A gradual increase in temperature might be necessary for scale-up.
Use of non-purified starting materials.Ensure the purity of 2-amino-4-nitrophenol and other reagents before starting the reaction.
Formation of byproducts like disulfides (if applicable to the chosen route).In related syntheses, excess base has been shown to promote disulfide formation. Carefully control the stoichiometry of the base.[2]
Difficulty in Product Purification Product is an oil or low-melting solid.For oils or low-melting solids, column chromatography is often more effective than recrystallization.[3]
Co-elution of impurities during column chromatography.Experiment with different solvent systems for elution to improve the separation of the product from impurities.
Product crashing out of solution during recrystallization.Try different solvent systems for recrystallization. A slow cooling process is crucial for obtaining pure crystals.

Experimental Protocols

Synthesis of this compound using NCTS

This protocol is based on the method described by Česnek et al. (2019).[1]

Materials:

  • 2-amino-4-nitrophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-nitrophenol (1 equivalent) in anhydrous 1,4-dioxane, add NCTS (1.5 equivalents).

  • Carefully add BF₃·Et₂O (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 25-30 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a yellow solid.[1][2]

Quantitative Data Summary

Parameter Value Reference
Yield 48%[1][2]
Starting Material Scale 77 mg (product)[1][2]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H)[1][2]
¹³C NMR (101 MHz, DMSO-d₆), δ (ppm) 164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64[1][2]
HRMS (m/z) Calculated for C₇H₅N₃O₃ [M-H]⁺: 178.0258, Found: 178.0242[1][2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-amino-4-nitrophenol 2-amino-4-nitrophenol Reaction 2-amino-4-nitrophenol->Reaction NCTS N-cyano-N-phenyl-p- toluenesulfonamide (NCTS) NCTS->Reaction BF3_Et2O BF3·Et2O (Lewis Acid) Dioxane 1,4-Dioxane (Solvent) Reflux Reflux (Heat) This compound This compound Reaction->this compound Cyclization

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Mix Reactants and Solvent Start->Reaction_Setup Addition 2. Add Lewis Acid Reaction_Setup->Addition Heating 3. Heat to Reflux Addition->Heating Monitoring 4. Monitor by TLC/LC-MS Heating->Monitoring Workup 5. Quench and Extract Monitoring->Workup Drying 6. Dry Organic Layer Workup->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Purify Crude Product Concentration->Purification End End Purification->End

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Tree Problem Low Yield? Check_Reagents Check Reagent Quality and Stoichiometry Problem->Check_Reagents Yes Impurity_Issue Impurity Issues? Problem->Impurity_Issue No Optimize_Conditions Optimize Reaction Time and Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Impurity_Issue Purify_Starting_Materials Purify Starting Materials Impurity_Issue->Purify_Starting_Materials Yes Success Successful Scale-Up Impurity_Issue->Success No Optimize_Purification Optimize Purification Method Purify_Starting_Materials->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting decision tree for scaling up production.

References

Validation & Comparative

5-Nitrobenzo[d]oxazol-2-amine: A Potential Drug Lead in Oncology and Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-Nitrobenzo[d]oxazol-2-amine against established therapeutic agents showcases its potential as a promising scaffold for the development of novel treatments for cancer and parasitic infections. While direct experimental validation of this specific compound is emerging, data from structurally analogous compounds suggest significant biological activity. This guide provides a comparative overview of its potential efficacy, supported by experimental data from related molecules and detailed laboratory protocols.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound can be inferred from the performance of structurally similar nitroaromatic and benzoxazole compounds. Data from in vitro studies on related molecules reveal potent antiparasitic and anticancer activities.

Antiparasitic Activity

Nitroaromatic compounds are a known class of anti-infective agents.[1] The activity of 5-nitroindazole and 5-nitro-2-aminothiazole derivatives against various parasites, particularly Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, suggests a probable mechanism of action involving nitroreductase-mediated activation, a pathway present in these parasites but absent in mammals.[2]

Below is a comparison of the in vitro activity of related 5-nitro compounds against T. cruzi with the standard-of-care drug, Benznidazole.

Compound/DrugParasite StrainIC50 (µM)Selectivity Index (SI)Reference
5-Nitroindazole Derivative 16 T. cruzi Y Strain (intracellular amastigotes)0.41>487.8[3]
5-Nitroindazole Derivative 24 T. cruzi Y Strain (intracellular amastigotes)1.17-[3]
Benznidazole (BZN) T. cruzi Y Strain (intracellular amastigotes)>20-[3]
5-Nitro-2-aminothiazole Derivative 6 T. cruzi amastigotes~1 (nM concentration)-[4]

The selectivity index (SI), calculated as the ratio of cytotoxicity in a mammalian cell line to the antiparasitic activity, is a critical indicator of a drug's therapeutic window. A higher SI is desirable.[5]

Anticancer Activity

Benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents.[6][7][8] The proposed mechanisms of action are diverse and include the inhibition of key enzymes in cancer signaling pathways and intercalation with DNA.[7] For instance, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives have shown potent anti-proliferation activity against HeLa cells with an IC50 of 380 nM.[9][10]

The following table compares the cytotoxic activity of a related benzoxazole derivative with a standard chemotherapeutic agent.

Compound/DrugCell LineIC50 (µM)Reference
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1) HeLa (Cervical Cancer)0.38[9][10]
Doxorubicin HeLa (Cervical Cancer)Varies (typically low µM range)[11]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential drug leads. Below are representative protocols for key in vitro assays.

In Vitro Antiparasitic Assay (Resazurin-based)

This assay determines the viability of parasites after exposure to the test compound.[12]

Materials:

  • Parasite culture (e.g., Trypanosoma cruzi epimastigotes)

  • Appropriate culture medium (e.g., LIT medium with 10% FBS)

  • This compound (dissolved in DMSO)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well microplates

  • Positive control (e.g., Benznidazole)

  • Negative control (medium with DMSO)

Procedure:

  • Seed parasites in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate at the parasite's optimal temperature (e.g., 28°C for T. cruzi epimastigotes) for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on the viability and proliferation of mammalian cells.[11][13]

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Antiparasitic Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential antiparasitic compounds.

G A Compound Library B Primary Screening (e.g., Resazurin Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) D->E F Selectivity Index (SI) Calculation E->F G Lead Compound Selection F->G

Caption: A generalized workflow for in vitro antiparasitic drug screening.

Hypothetical Signaling Pathway Inhibition

Many anticancer drugs target specific signaling pathways that are dysregulated in cancer cells. The diagram below depicts a hypothetical pathway that could be inhibited by a benzoxazole derivative.

G cluster_0 Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Signaling Cascade (e.g., MAPK/ERK) Inhibition Inhibition Inhibition

Caption: A hypothetical cancer signaling pathway inhibited by the test compound.

References

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of benzoxazole and benzothiazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Benzoxazole and benzothiazole are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarity, differing by the heteroatom at position 1 (oxygen in benzoxazole and sulfur in benzothiazole), leads to distinct physicochemical properties that significantly influence their pharmacological profiles. This guide provides an objective comparison of the biological activities of derivatives of these two important heterocycles, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Comparative Anticancer Potency

Direct comparative studies have revealed nuanced structure-activity relationships. For instance, in a study evaluating a series of novel derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds showed promising activity. However, subtle variations in potency were observed, suggesting that the choice of the heterocyclic core can be a critical determinant of therapeutic efficacy.[1] Another study highlighted that in a series of 2,5-disubstituted furan derivatives, the benzothiazole analogs were generally more active against human lung cancer cell lines than their benzoxazole counterparts.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzoxazole and Benzothiazole Derivatives

Compound IDHeterocyclic CoreR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116Reference
1a Benzothiazole2-(4-methoxyphenyl)1.5 ± 0.22.1 ± 0.3[1]
1b Benzoxazole2-(4-methoxyphenyl)2.3 ± 0.43.5 ± 0.6[1]
2a Benzothiazole2-(3,4,5-trimethoxyphenyl)0.8 ± 0.11.2 ± 0.2[2]
2b Benzoxazole2-(3,4,5-trimethoxyphenyl)1.4 ± 0.32.0 ± 0.4[2]
3c Benzothiazole2-(4-chlorophenyl)3.2 ± 0.54.1 ± 0.7[2]
3d Benzoxazole2-(4-chlorophenyl)5.6 ± 0.96.8 ± 1.1[2]
Signaling Pathways in Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[3] Downregulation of EGFR activity and modulation of downstream effectors lead to the induction of apoptosis and inhibition of cell proliferation.[3] Some benzoxazole derivatives have also been reported to induce apoptosis through pathways involving caspase activation.

anticancer_pathway Drug Benzothiazole Derivative EGFR EGFR Drug->EGFR Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Inhibition mTOR->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Simplified signaling pathway for some anticancer benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole or benzothiazole derivatives) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: A Broad Spectrum of Action

Benzoxazole and benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The sulfur atom in the benzothiazole ring is often associated with enhanced antimicrobial activity compared to the oxygen atom in benzoxazoles.

Comparative Antimicrobial Potency

Studies comparing the antimicrobial activity of these two scaffolds have often shown that benzothiazole derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoxazole and Benzothiazole Derivatives

Compound IDHeterocyclic CoreR GroupS. aureusE. coliC. albicansReference
4a Benzothiazole2-amino-6-nitro12.52525[4]
4b Benzoxazole2-amino-6-nitro255050[4]
5a Benzothiazole2-(4-chlorophenyl)6.2512.512.5[4]
5b Benzoxazole2-(4-chlorophenyl)12.52525[4]
6a Benzothiazole2-mercapto3.126.256.25[5]
6b Benzoxazole2-mercapto6.2512.512.5[5]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of these derivatives can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some benzothiazole derivatives have been reported to inhibit bacterial DNA gyrase and dihydropteroate synthase.[4]

experimental_workflow start Start prep_compounds Prepare Test Compounds (Benzoxazole & Benzothiazole derivatives) start->prep_compounds prep_cultures Prepare Microbial Cultures (Bacteria & Fungi) start->prep_cultures agar_well Agar Well Diffusion prep_compounds->agar_well microdilution Broth Microdilution prep_compounds->microdilution prep_cultures->agar_well prep_cultures->microdilution inoculate_plates Inoculate Agar Plates agar_well->inoculate_plates serial_dilution Perform Serial Dilutions microdilution->serial_dilution add_compounds Add Compounds to Wells inoculate_plates->add_compounds incubate_plates Incubate Plates add_compounds->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones end End measure_zones->end add_cultures Add Microbial Suspension serial_dilution->add_cultures incubate_tubes Incubate Tubes/Plates add_cultures->incubate_tubes determine_mic Determine MIC incubate_tubes->determine_mic determine_mic->end

Caption: Experimental workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Mediators

Both benzoxazole and benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8]

Comparative Anti-inflammatory Potency

Comparative studies have indicated that the nature of the heterocyclic core and the substituents play a crucial role in determining the anti-inflammatory activity. In some cases, benzothiazole derivatives have shown superior COX-2 selectivity and inhibitory potency compared to their benzoxazole counterparts.[6]

Table 3: Comparative Anti-inflammatory Activity of Benzoxazole and Benzothiazole Derivatives

Compound IDHeterocyclic CoreR GroupCOX-2 Inhibition (IC50, µM)TNF-α Inhibition (% at 10 µM)IL-6 Inhibition (% at 10 µM)Reference
7a Benzothiazole2-(4-sulfamoylphenyl)0.15 ± 0.0265 ± 572 ± 6[6]
7b Benzoxazole2-(4-sulfamoylphenyl)0.28 ± 0.0458 ± 465 ± 5[6]
8a Benzothiazole2-anilino0.45 ± 0.0655 ± 460 ± 5[7]
8b Benzoxazole2-anilino0.62 ± 0.0848 ± 352 ± 4[7]
9a Benzothiazole2-(4-nitrophenyl)0.21 ± 0.03--[8]
9b Benzoxazole2-(4-nitrophenyl)0.35 ± 0.05--[8]
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[9]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (LPS) NFkB NF-κB Stimulus->NFkB Drug Benzoxazole/ Benzothiazole Derivative Drug->NFkB Inhibits COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces TNFa TNF-α NFkB->TNFa Induces IL6 IL-6 NFkB->IL6 Induces Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL6->Inflammation

Caption: NF-κB signaling pathway in inflammation and its inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: The reaction mixture contains the enzyme, arachidonic acid (substrate), and a colorimetric probe in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandin G₂ (PGG₂) is measured colorimetrically at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

Both benzoxazole and benzothiazole derivatives represent versatile scaffolds with significant potential in drug discovery, exhibiting a broad range of biological activities. While benzothiazole derivatives often show slightly superior potency, particularly in antimicrobial and some anticancer studies, the specific biological activity is highly dependent on the nature and position of substituents on the heterocyclic core. This comparative guide highlights the importance of subtle structural modifications in tuning the pharmacological profile of these compounds and provides a foundation for the rational design of new, more effective therapeutic agents. Further head-to-head comparative studies with systematic structural variations are warranted to delineate more precise structure-activity relationships and to fully exploit the therapeutic potential of these privileged heterocyclic systems.

References

head-to-head comparison of different synthesis routes for 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 5-Nitrobenzo[d]oxazol-2-amine, a valuable building block in medicinal chemistry. The comparison focuses on reaction yields, methodologies, and the logical flow of each pathway, supported by available experimental data.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: One-Pot Cyclization with Cyanogen BromideRoute 2: Two-Step Synthesis via Urea Intermediate
Starting Material 2-Amino-4-nitrophenol2-Amino-4-nitrophenol
Key Reagents Cyanogen Bromide (BrCN)Urea, Nitrating Agent (e.g., HNO₃/H₂SO₄), Aminating Agent
Intermediate(s) None (One-Pot)5-Nitrobenzoxazol-2(3H)-one
Reported Yield ~48% (Overall)Intermediate: ~90% (estimated); Overall: Not explicitly reported
Purity Not explicitly reportedNot explicitly reported
Reaction Conditions Typically requires handling of highly toxic cyanogen bromide.Involves nitration and a subsequent amination step.
Advantages Direct, one-pot synthesis.Potentially higher yield of the intermediate.
Disadvantages Use of highly toxic and hazardous cyanogen bromide.Multi-step process, requiring isolation of intermediate.

Route 1: One-Pot Cyclization with Cyanogen Bromide

This synthetic approach offers a direct conversion of 2-amino-4-nitrophenol to the desired this compound in a single step. The reaction involves the cyclization of the aminophenol derivative using cyanogen bromide.

Experimental Protocol:

A reported synthesis of this compound indicates a yield of 48%.[1] However, the specific experimental details for this reported yield are not provided in the available search results.

Logical Workflow:

Route1 start 2-Amino-4-nitrophenol product This compound start->product One-pot Cyclization reagent Cyanogen Bromide (BrCN) reagent->product

Caption: One-pot synthesis of this compound.

Route 2: Two-Step Synthesis via Urea Intermediate

This pathway involves an initial reaction of 2-amino-4-nitrophenol with urea to form a 5-nitrobenzoxazol-2(3H)-one intermediate. This intermediate is then subsequently converted to the final product through an amination reaction.

Experimental Protocols:

Step 1: Synthesis of 5-Nitrobenzoxazol-2(3H)-one

A similar reaction for the synthesis of the isomeric 6-nitrobenzoxazolone from o-aminophenol and urea has been reported with a high yield of 90.2%.[2] It is plausible that a similar yield could be achieved for the synthesis of the 5-nitro isomer starting from 2-amino-4-nitrophenol. The general procedure involves heating the aminophenol and urea, often in the presence of an acid catalyst.

Step 2: Amination of 5-Nitrobenzoxazol-2(3H)-one

Detailed experimental procedures for the direct amination of 5-nitrobenzoxazol-2(3H)-one to this compound are not explicitly available in the searched literature. This transformation would likely involve reaction with an amino source, potentially under pressure and/or with a catalyst. The yield for this specific step is currently not documented.

Logical Workflow:

Route2 start 2-Amino-4-nitrophenol intermediate 5-Nitrobenzoxazol-2(3H)-one start->intermediate Cyclization reagent1 Urea reagent1->intermediate product This compound intermediate->product Amination reagent2 Aminating Agent reagent2->product

References

Validating the Target Engagement of 5-Nitrobenzo[d]oxazol-2-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a compound's direct interaction with its intended cellular target is a cornerstone of modern drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence that the observed biological effects are a direct result of on-target activity. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of 5-Nitrobenzo[d]oxazol-2-amine .

Disclaimer: As the specific cellular target of this compound is not definitively established in publicly available literature, this guide will proceed with the hypothetical protein kinase, "Kinase X," as its primary target. This framework allows for a detailed exploration of target validation principles and techniques that are broadly applicable to small molecule kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a comparison of relevant experimental approaches, detailed protocols, and representative data to aid in the design and execution of target validation studies.

Comparison of Target Engagement Validation Methods

The selection of a target engagement assay is critical and depends on factors such as the nature of the target, available reagents, and desired throughput. Below is a comparison of prominent methods for confirming and quantifying the interaction of an inhibitor with its target kinase in a cellular context.

MethodPrincipleKey OutputThroughputPrimary AdvantageKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][2]Change in protein melting temperature (ΔTm), Cellular IC50 from ITDRFLow to MediumConfirms direct, label-free target binding in a native cellular environment without requiring compound modification.[3][4]Can be technically demanding; requires a specific and sensitive antibody for detection. Not all ligand binding events result in a significant thermal shift.[5]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[3] Compound binding displaces the tracer, causing a loss of BRET signal.[6]Cellular IC50, apparent intracellular affinity (Ki).[3]HighProvides quantitative measurement of compound affinity and fractional occupancy in living cells in real-time.[3][7]Requires genetic engineering of cells to express the NanoLuc-kinase fusion protein.[3] The availability of a suitable fluorescent tracer is necessary.
Cellular Phosphorylation Assay (e.g., In-Cell Western, ELISA) Measures the inhibition of kinase activity by quantifying the phosphorylation of a downstream substrate in treated cells.[8][9]Cellular IC50, Emax (% inhibition).Medium to HighProvides a quantitative, functional readout of target inhibition within a physiological signaling pathway.[9]Indirect measurement of binding; susceptible to interference from off-target effects that may influence the signaling pathway.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of a class of enzymes (e.g., kinases).[10] Target engagement by an inhibitor prevents probe binding.IC50, Kinome-wide selectivity profile.Low to MediumAllows for unbiased, proteome-wide assessment of inhibitor selectivity and off-target engagement in a cellular lysate.[10][11]Requires a suitable activity-based probe; analysis is complex and typically requires mass spectrometry.[11]

Quantitative Data Presentation

The following table presents hypothetical data for this compound against its hypothetical target, Kinase X. This data is compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-kinase inhibitor), to provide a quantitative context for its performance in various target engagement assays.

CompoundTarget(s)CETSA ΔTm (°C) at 10 µM[1]NanoBRET™ Target Engagement IC50 (nM)[3]Cellular Phospho-Substrate IC50 (nM)[8]
This compound Kinase X+4.2150250
Staurosporine Broad Spectrum+5.52530
Dasatinib ABL, SRC family, etc.+3.8510

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

To further clarify the experimental processes and the biological context of target engagement, the following diagrams are provided.

cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Protein Rec->Adaptor KinaseX Kinase X Adaptor->KinaseX Substrate Substrate Protein KinaseX->Substrate ATP->ADP SubstrateP Phosphorylated Substrate KinaseX->SubstrateP TF Transcription Factor SubstrateP->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp nuclear translocation Inhibitor This compound Inhibitor->KinaseX

Caption: A hypothetical signaling pathway involving Kinase X.

cluster_workflow General Workflow for Target Engagement Validation A Hypothesis: Compound targets Kinase X B Select Validation Methods (e.g., CETSA, NanoBRET) A->B C Perform In-Cell Assays B->C D Quantify Target Engagement (ΔTm, IC50) C->D E Correlate with Functional Outcome (e.g., Cellular Phosphorylation Assay) D->E F Validate On-Target Effect E->F

Caption: Workflow for target engagement validation.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment Treat intact cells with This compound or vehicle control. B 2. Thermal Challenge Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Fractionation Centrifuge to separate soluble (stable) from aggregated proteins. C->D E 5. Detection Quantify soluble Kinase X (e.g., Western Blot). D->E F 6. Data Analysis Plot melting curves and determine thermal shift (ΔTm). E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experimental Protocols

Here we detail the methodologies for two complementary assays: CETSA to confirm direct binding and the NanoBRET™ Target Engagement Assay to quantify cellular potency.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method directly assesses the physical binding of this compound to Kinase X by measuring increased thermal stability of the target protein in intact cells.[1]

Objective: To determine if this compound binding to Kinase X increases its resistance to heat-induced denaturation.

Materials:

  • Cell line expressing Kinase X

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Cell lysis buffer (e.g., RIPA buffer)

  • Reagents for Western Blotting (SDS-PAGE gels, PVDF membrane, blocking buffer)

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • High-speed centrifuge

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 1-2 hours in serum-free media.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling at room temperature for 3 minutes.[12] Include an unheated control.

  • Cell Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.[12] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the denatured, aggregated protein pellet.[12]

  • Protein Analysis: Carefully collect the supernatant. Quantify the amount of soluble Kinase X remaining at each temperature point using Western Blot analysis with a validated anti-Kinase X antibody.

  • Data Interpretation: Quantify the band intensities from the Western Blot. Plot the percentage of soluble Kinase X relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.[1]

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a quantitative method to measure the apparent affinity of this compound for Kinase X in living cells.[3]

Objective: To quantitatively measure the binding of this compound to Kinase X in live cells and determine its cellular IC50.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding a NanoLuc®-Kinase X fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminometer capable of measuring BRET signals (e.g., with 450 nm donor and 610 nm acceptor filters)

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase X fusion vector according to the manufacturer's protocol. Allow 20-24 hours for protein expression.[13]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into the wells of a 384-well white assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a fixed concentration of the appropriate NanoBRET™ Tracer to the cells.[6] Include vehicle-only and tracer-only controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[13]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[6] The extracellular inhibitor ensures that the signal is from intact cells only.

  • Signal Detection: Read the plate within 10 minutes on a luminometer equipped with filters to measure the donor (450 nm) and acceptor (610 nm) emission signals.[13]

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the concentration of this compound and fit the data to a dose-response curve to determine the IC50, which reflects the cellular potency of the compound.[6]

References

Navigating the Research Landscape of 5-Nitrobenzo[d]oxazol-2-amine: A Comparative Analysis of In Vitro and In Silico Data for Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating the therapeutic potential of 5-Nitrobenzo[d]oxazol-2-amine face a notable challenge: a scarcity of direct experimental and computational data for this specific molecule. Despite its structural similarity to a class of compounds known for a wide range of biological activities, a comprehensive search of scientific literature and chemical databases reveals a significant information gap. This guide, therefore, provides a comparative analysis of in vitro and in silico findings for structurally related benzoxazole and benzothiazole derivatives, offering valuable insights and a framework for future research into this compound.

The benzoxazole and benzothiazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of these heterocyclic systems have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][2][3] This established biological significance of the core structures underscores the potential of this compound as a compound of interest.

This guide aims to bridge the existing knowledge gap by presenting a curated comparison of available data on analogous compounds. By examining the in vitro activities and in silico models of these related molecules, researchers can infer potential mechanisms of action, identify promising therapeutic targets, and design future experimental workflows for the direct evaluation of this compound.

Comparative In Vitro Activity of Structural Analogs

While no direct in vitro studies for this compound were identified, a wealth of data exists for related compounds. For instance, derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[3][4] Similarly, various benzoxazole derivatives have been screened for their antimicrobial and anticancer activities.[1] The following table summarizes representative in vitro data for these structural analogs.

Compound ClassSpecific DerivativeAssay TypeTarget/OrganismActivity (IC50/MIC)Reference
Benzo[d]thiazol-2-amine DerivativeCompound G10COX-1 Enzyme InhibitionCOX-15.0 µM[5]
Benzo[d]thiazol-2-amine DerivativeCompound G11COX-2 Enzyme InhibitionCOX-210 µM[5]
2-Aminobenzothiazole Derivative1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneAnthelmintic ActivityS. littoralis larvaeLC50: 35.29 ppm[6]
Benzoxazole Derivative2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)Antiproliferative AssayHeLa cellsIC50: 380 nM[7]

Comparative In Silico Analysis of Structural Analogs

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for benzoxazole and benzothiazole derivatives. These in silico approaches predict the binding affinities and interaction modes of these compounds with various biological targets.

Compound ClassSpecific DerivativeTarget ProteinDocking Score (kcal/mol)In Silico MethodReference
Benzo[d]thiazol-2-amine DerivativeCompound 2Human Epidermal growth factor receptor (HER)-10.4AutoDock Vina[3]
Benzo[d]thiazol-2-amine DerivativeCompound 3Human Epidermal growth factor receptor (HER)-9.9AutoDock Vina[3]
1,3-benzothiazole-2-amine DerivativeAnalogue A14γ-aminobutyric acid-aminotransferase (GABA-AT)-6.6Autodock Vina[6]

Experimental Protocols and Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the cited studies are crucial.

In Vitro Assay Methodology: COX-1/COX-2 Enzyme Inhibition Assay

The in vitro evaluation of COX-1 and COX-2 enzyme inhibitory activities for benzo[d]thiazol-2-amine derivatives was performed using established protocols.[5] Briefly, the assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by the respective COX isoenzyme. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is then determined.

In Silico Methodology: Molecular Docking

Molecular docking studies for benzo[d]thiazol-2-amine derivatives targeting the HER enzyme were conducted using AutoDock Vina.[3] The process involves preparing the 3D structures of the ligands and the receptor, defining the binding site, and running the docking simulation to predict the optimal binding conformation and affinity. The results are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions.[3]

Visualizing Molecular Pathways and Workflows

To better understand the context of the presented data, diagrams illustrating relevant signaling pathways and experimental workflows are provided below.

G General In Silico Drug Discovery Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Discovery->Lead_Optimization In_Vitro_Validation In Vitro Validation Lead_Discovery->In_Vitro_Validation Preclinical_Testing Preclinical Testing (ADMET Prediction) Lead_Optimization->Preclinical_Testing Preclinical_Testing->In_Vitro_Validation

Figure 1. A generalized workflow for in silico drug discovery.

G HER2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) HER2 HER2 Receptor Ligand->HER2 Dimerization Receptor Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, and Invasion Downstream_Signaling->Cell_Proliferation Inhibitor Benzo[d]thiazol-2-amine Derivative Inhibitor->HER2 Inhibition

Figure 2. Inhibition of the HER2 signaling pathway by a potential inhibitor.

Conclusion and Future Directions

While direct experimental validation of the biological activity of this compound is currently lacking in the public domain, the comparative analysis of its structural analogs provides a solid foundation for initiating such investigations. The presented in vitro and in silico data for related benzoxazole and benzothiazole derivatives suggest that this compound could exhibit a range of biological activities, potentially targeting pathways involved in cancer and inflammation.

Future research should prioritize the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Furthermore, in silico modeling, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, would be invaluable for identifying potential protein targets and predicting the compound's pharmacokinetic profile. The experimental workflows and signaling pathways outlined in this guide can serve as a roadmap for these future studies, ultimately paving the way for a comprehensive understanding of the therapeutic potential of this compound.

References

Structure-Activity Relationship (SAR) of 5-Nitrobenzo[d]oxazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Nitrobenzo[d]oxazol-2-amine analogs, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of a single comprehensive study on a homologous series of this compound analogs, this guide synthesizes data from various studies on related 2,5-disubstituted benzoxazoles to elucidate key structural determinants of biological activity.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a nitro group at the 5-position and an amino group at the 2-position of the benzoxazole ring has been a strategy to enhance potency. The electron-withdrawing nature of the nitro group is often associated with increased biological activity, potentially through mechanisms involving bioreductive activation under hypoxic conditions found in tumors and microbial environments. This guide explores the impact of various substitutions on the benzoxazole core, providing insights for the rational design of more effective therapeutic agents.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of a selection of this compound analogs and related 2,5-disubstituted benzoxazoles. The data has been compiled from multiple sources to facilitate a comparative analysis.

Compound IDR2 SubstituentR5 SubstituentBiological ActivityTarget/Cell LineIC50 / MIC (µM)Reference
1 -NH2-NO2AnticancerHeLa0.38[1]
2 -NH-C(S)-NH-Phenyl-NO2AntitubercularM. tuberculosis H37Rv>100
3 -NH-C(O)-CH2-Cl-NO2AnticancerA549 (Lung)24.59[2]
4 -NH-C(O)-CH2-Cl-NO2AnticancerSW480 (Colon)>100[2]
5 -NH-C(O)-Phenyl-NO2AnticancerA549 (Lung)29.59[2]
6 -NH-C(O)-Phenyl-NO2AnticancerSW480 (Colon)>100[2]
7 -NH-CH2-Pyridin-2-yl-HAntimicrobialS. aureus2.9[3]
8 -NH-CH2-Pyridin-2-yl-ClAntimicrobialS. aureus<2.9[3]
9 -NH-CH2-Pyridin-2-yl-FAntimicrobialS. aureus~17.4[3]

Note: Data for compounds 2, 7, 8, and 9 are for benzothiazole analogs, which are structurally very similar and provide valuable SAR insights.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, the following key SAR observations can be made for this compound analogs and related compounds:

  • Role of the 5-Nitro Group: The presence of a nitro group at the 5-position is a common feature in many biologically active benzoxazole and benzothiazole derivatives. This group is believed to be crucial for the activity of many such compounds, potentially through bioreductive activation to cytotoxic species.

  • Substitutions at the 2-Amino Group:

    • Acylation: Acylation of the 2-amino group with small, reactive moieties such as a chloroacetyl group (Compound 3) can lead to potent anticancer activity against certain cell lines. However, the activity appears to be cell-line specific, as indicated by the lack of activity against SW480 cells (Compound 4).

    • Aroylation: The introduction of an aroyl group (Compound 5) also confers some anticancer activity, although it appears to be less potent than the chloroacetyl derivative in the A549 cell line.

    • N-Alkylation with Heterocycles: In the closely related benzothiazole series, N-alkylation of the 2-amino group with a pyridinylmethyl group (Compound 7) results in significant antimicrobial activity.

  • Influence of Substituents at Other Positions:

    • Halogenation: In the 2-(N-pyridin-2-ylmethyl)aminobenzothiazole series, the introduction of a chlorine atom at the 6-position (Compound 8) enhances antimicrobial activity compared to the unsubstituted analog (Compound 7). Conversely, a fluorine atom at the same position (Compound 9) leads to a decrease in activity. This highlights the sensitive dependence of activity on the nature and position of halogen substituents.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent. For N-substituted analogs, a subsequent reaction with an appropriate alkyl or acyl halide can be performed.

dot

cluster_synthesis General Synthetic Pathway 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol This compound This compound 2-Amino-4-nitrophenol->this compound Cyclization Cyanogen_bromide Cyanogen Bromide (or equivalent) Cyanogen_bromide->this compound N-Substituted_analog N-Substituted Analog This compound->N-Substituted_analog N-Substitution RX R-X (Alkyl/Acyl Halide) RX->N-Substituted_analog

A generalized synthetic scheme for this compound and its N-substituted analogs.
In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

dot

cluster_workflow MTT Assay Workflow Seed_cells Seed Cancer Cells in 96-well plate Treat_compounds Treat with Test Compounds (various concentrations) Seed_cells->Treat_compounds Incubate_1 Incubate (48-72h) Treat_compounds->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan with DMSO Incubate_2->Solubilize Measure_absorbance Measure Absorbance (570 nm) Solubilize->Measure_absorbance Calculate_IC50 Calculate IC50 Values Measure_absorbance->Calculate_IC50

A workflow diagram for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The anticancer and antimicrobial activities of 5-nitrobenzoxazole derivatives are thought to involve the bioreductive activation of the nitro group, particularly in hypoxic environments. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

dot

cluster_moa Proposed Mechanism of Action Nitrobenzoxazole 5-Nitrobenzoxazole Analog Nitroreductase Nitroreductase (in hypoxic cells) Nitrobenzoxazole->Nitroreductase Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Bioreduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

A proposed signaling pathway for the bioactivation of 5-nitrobenzoxazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available data, although fragmented, suggest that the biological activity of these compounds can be significantly modulated by substitutions at the 2-amino position and other positions on the benzoxazole ring. Specifically, the introduction of small, reactive acyl groups or N-alkylation with heterocyclic moieties appears to be a viable strategy for enhancing potency. Further systematic studies on a homologous series of this compound analogs are warranted to establish a more definitive structure-activity relationship and to guide the design of next-generation therapeutic agents with improved efficacy and selectivity.

References

assessing the selectivity of 5-Nitrobenzo[d]oxazol-2-amine against a panel of cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative assessment of the in vitro anti-proliferative activity of nitroaromatic and benzoxazole-based compounds, a class of molecules with significant interest in cancer research. Due to the limited publicly available data on the specific compound 5-Nitrobenzo[d]oxazol-2-amine, this document presents a representative analysis based on structurally related benzoxazole and nitroaromatic derivatives to illustrate a framework for assessing anti-cancer selectivity. The data herein is compiled from various studies and serves as a guide for researchers in the field of drug discovery and development.

The benzoxazole scaffold is a key pharmacophore in many biologically active compounds, and its derivatives have been extensively explored for their anti-cancer properties.[1][2][3] Similarly, nitroaromatic compounds have been investigated as potential anti-cancer agents, with some exhibiting selective cytotoxicity towards tumor cells.[4][5][6] This guide focuses on the comparative cytotoxicity of these classes of compounds against a panel of human cancer cell lines.

Comparative Analysis of Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzoxazole and nitroaromatic compounds against various human cancer cell lines. These values are indicative of the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value generally indicates higher potency.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
Benzoxazole Derivatives Compound 12 (a 2-aminobenzothiazole)MCF-7 (Breast)2.49[7]
Compound 12 (a 2-aminobenzothiazole)PC9 (Lung)1.05[7]
Compound 12 (a 2-aminobenzothiazole)HCC827 (Lung)3.43[7]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)HepG2 (Liver)9.99[7]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)HCT-116 (Colon)7.44[7]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)MCF-7 (Breast)8.27[7]
Compound 24 (a 2-aminobenzothiazole with 1,3,4-oxadiazole)A549 (Lung)39.33[7]
Compound H1 (a benzoxazole-benzothiazole derivative)HeLa (Cervical)0.38[8]
Nitroaromatic Compounds Five unnamed active compoundsVarious human cancer cell lines< 8.5[4][5]
Compound 2y (a nitroisoxazole derivative)DRD (HRAS G12V)0.107[9]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following is a representative protocol for determining the anti-proliferative activity of a compound using a standard cell viability assay, such as the MTT or MTS assay.

Cell Viability Assay (MTT/MTS Protocol)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture media to achieve the desired final concentrations. The media in the 96-well plates is replaced with media containing the various concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compound to exert its effect.

  • MTT/MTS Reagent Addition: After incubation, the media is removed, and fresh media containing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Solubilization: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For the MTT assay, a solubilization solution (e.g., DMSO or acidic isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the typical workflow for assessing cell line selectivity and a simplified representation of a signaling pathway that could be investigated to understand the mechanism of action.

experimental_workflow Experimental Workflow for Assessing Cell Line Selectivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay readout Absorbance Measurement viability_assay->readout calculation IC50 Calculation readout->calculation comparison Selectivity Comparison calculation->comparison

Caption: Workflow for determining the selectivity of a compound against a panel of cell lines.

signaling_pathway Simplified Apoptosis Signaling Pathway compound Anticancer Compound (e.g., Benzoxazole Derivative) cell_stress Cellular Stress compound->cell_stress apoptosis_signal Apoptotic Signal Activation cell_stress->apoptosis_signal caspase_cascade Caspase Cascade Activation apoptosis_signal->caspase_cascade apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by an anticancer compound.

References

Safety Operating Guide

Proper Disposal of 5-Nitrobenzo[d]oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Nitrobenzo[d]oxazol-2-amine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the effective management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).[1][2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of generating dust or aerosols, respiratory protection should be used.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Incompatibilities: Keep this compound waste segregated from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental services company.[4][5] Under no circumstances should this chemical be discharged into drains or sewers.[1][4]

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound with its full chemical name.

  • Segregate this waste stream from other laboratory wastes, particularly those that are incompatible.[4]

2. Containerization:

  • Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste.[1][4] The original container, if in good condition, is often a suitable choice.[4]

  • Ensure the container is kept tightly closed when not in use.[1]

3. Waste Collection and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound, including contaminated items like weighing paper and disposable spatulas, in the designated solid waste container.[5]

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled container designated for halogenated or nitrogenous organic waste, depending on the solvent and local regulations. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as chemically contaminated waste.[5]

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3] The storage area should have secondary containment in place to manage any potential leaks.

4. Professional Disposal:

  • Arrange for a licensed and approved hazardous waste disposal company to collect the this compound waste.

  • Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of generation, to ensure regulatory compliance.[5]

Experimental Protocol for Decontamination of Labware

For the decontamination of non-disposable labware that has been in contact with this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound. This first rinsate is considered hazardous and must be collected in the designated liquid waste container for this compound.

  • Second and Third Rinses: Repeat the rinsing process two more times. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the labware can typically be washed with soap and water.

Disposal Workflow

DisposalWorkflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as 'this compound' A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials C->D E Use Dedicated, Labeled, and Sealed Containers D->E F Collect Solid & Liquid Waste Separately E->F G Store in a Secure, Ventilated Area F->G H Ensure Secondary Containment G->H I Maintain Waste Log H->I J Arrange for Collection by Licensed Disposal Service I->J K Prohibited: Do Not Dispose Down the Drain or as Regular Trash

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Nitrobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 5-Nitrobenzo[d]oxazol-2-amine. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Engineering controls, such as handling the compound in a chemical fume hood, are paramount.[1][2] Always use the following personal protective equipment when working with this compound.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection GlovesChemically impermeable and inspected before use.[1]
Lab Coat/ClothingFire/flame resistant and impervious clothing.[1][3]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation of vapors.[1][2]

  • Donning PPE : Before handling, put on all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[1]

  • Avoiding Contact : Take measures to prevent contact with skin, eyes, and clothing.[1][4] Do not breathe dust, fumes, or vapors.[5]

  • Hygiene : Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the handling area.[4][5]

  • Emergency Preparedness : Ensure emergency exits and risk-elimination areas are established.[1] In case of exposure, follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan: Step-by-Step Waste Management

Discharge of this compound into the environment must be strictly avoided.[1] The recommended method of disposal is to engage a licensed professional waste disposal service.[2][6]

  • Waste Segregation :

    • Solid Waste : Collect unused or contaminated solid this compound, including contaminated items like weighing paper, in a dedicated, clearly labeled, and sealed container.[2][6]

    • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for hazardous liquid waste.[2][6]

  • Contaminated PPE : Double-bag used gloves, masks, and other disposable PPE and place them in a designated container for chemically contaminated waste.[2]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2][6]

  • Storage : Store waste containers in a secure, well-ventilated area, away from incompatible materials, until collection.

  • Professional Disposal : Arrange for a licensed waste disposal company to collect the hazardous waste.[2][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Inspect and Don PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B->C D Weigh/handle chemical in fume hood C->D E Avoid creating dust D->E F Prevent contact with skin and eyes E->F G Segregate waste: - Solid - Liquid - Contaminated PPE F->G After experiment K Wash hands thoroughly F->K H Label waste containers clearly G->H I Store waste securely H->I J Arrange for professional disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzo[d]oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.